PNU-145156E
Beschreibung
Eigenschaften
CAS-Nummer |
159537-58-3 |
|---|---|
Molekularformel |
C45H40N10O17S4 |
Molekulargewicht |
1121.1 g/mol |
IUPAC-Name |
7-[[4-[[4-[[5-[[5-[(6,8-disulfonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C45H40N10O17S4/c1-52-19-27(13-35(52)41(56)46-25-7-5-23-9-31(73(61,62)63)17-39(33(23)11-25)75(67,68)69)48-43(58)37-15-29(21-54(37)3)50-45(60)51-30-16-38(55(4)22-30)44(59)49-28-14-36(53(2)20-28)42(57)47-26-8-6-24-10-32(74(64,65)66)18-40(34(24)12-26)76(70,71)72/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,48,58)(H,49,59)(H2,50,51,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |
InChI-Schlüssel |
WQHXQLSSMJYNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PNU-145156E: A Technical Guide to its Anti-Angiogenic Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-145156E (also known as FCE 26644) is a synthetic, non-cytotoxic molecule identified as a potent inhibitor of angiogenesis. Its primary mechanism of action is not through direct cellular toxicity, but rather through the sequestration of key pro-angiogenic growth factors. By forming a stable, yet reversible, complex with heparin-binding growth factors—most notably basic Fibroblast Growth Factor (bFGF)—this compound effectively prevents these ligands from binding to their cognate receptors on endothelial cells. This blockade of receptor activation inhibits downstream signaling pathways responsible for endothelial cell proliferation and motility, critical steps in the formation of new blood vessels (angiogenesis) required for solid tumor growth. This document provides a detailed overview of the molecular interactions, key experimental findings, and signaling pathways associated with this compound.
Core Mechanism of Action: Growth Factor Sequestration
This compound is a sulfonated derivative of distamycin A.[1] Its mode of action is centered on its ability to act as a molecular "sponge," binding directly to pro-angiogenic growth factors in the extracellular space.
Key Molecular Interactions:
-
Primary Target: The principal molecular target of this compound is basic Fibroblast Growth Factor (bFGF).[2][3][4][5]
-
Complex Formation: this compound and bFGF form a tight, reversible 1:1 stoichiometric complex.[4][6]
-
Binding Forces: The interaction is stabilized predominantly by electrostatic and hydrophobic forces, with a lesser contribution from hydrogen bonding.[6]
-
Other Targets: In addition to bFGF, this compound has been shown to be capable of inhibiting the binding of platelet-derived growth factor (PDGF beta) and interleukin 1 (IL-1) to their respective receptors.[1]
By complexing with these growth factors, this compound sterically hinders their interaction with their high-affinity receptors on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.[2][3]
Quantitative Data: Binding Affinity
The affinity of this compound for human bFGF has been quantitatively determined using multiple biophysical techniques. The dissociation constant (Kd) values from these experiments are summarized below.[6]
| Experimental Method | Dissociation Constant (Kd) |
| Picosecond Time-Resolved Fluorescence | 145 nM |
| Time-Resolved Anisotropy | 174 nM |
| High-Performance Affinity Chromatography | 150 nM |
Signaling Pathway Inhibition
This compound acts upstream of receptor activation. By sequestering bFGF, it prevents the dimerization of the Fibroblast Growth Factor Receptor (FGFR) and the subsequent activation of its intracellular tyrosine kinase domain. This effectively blocks the entire downstream signaling cascade that promotes angiogenesis.
Caption: Mechanism of this compound Action.
Experimental Protocols and Evidence
The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. While full, detailed protocols require access to the primary literature, the methodologies employed are described here.
Biophysical Characterization of Binding
-
Methodology: To quantify the binding between this compound and bFGF, researchers utilized several advanced biophysical techniques.[6]
-
Picosecond Time-Resolved Fluorescence Emission: The fluorescence lifetime of this compound was measured in the presence of increasing concentrations of bFGF. A decrease in lifetime indicates binding, and the data were fitted to a binding isotherm to calculate the dissociation constant (Kd).
-
Time-Resolved Anisotropy: This method measures the rotational correlation time of the molecule. An increase in the rotational time of this compound upon addition of bFGF indicates the formation of a larger complex, allowing for the calculation of Kd.
-
High-Performance Affinity Chromatography: This technique was used as an independent method to verify the binding affinity.
-
-
Workflow Diagram:
Caption: General workflow for bFGF binding assays.
In Vitro Angiogenesis Assays
-
Methodology: The biological effect of this compound was assessed by its ability to inhibit bFGF-induced endothelial cell proliferation and motility.[3][5] While specific cell lines and conditions are detailed in the primary studies, a general protocol involves culturing endothelial cells, stimulating them with bFGF in the presence or absence of this compound, and measuring outcomes like cell count (proliferation) or migration in a wound-healing or transwell assay (motility).
-
Key Finding: this compound was found to inhibit these bFGF-induced cellular processes without exhibiting direct cytotoxicity.[2][7]
In Vivo Efficacy and Angiogenesis Models
-
Methodology: The anti-tumor and anti-angiogenic activity of this compound was confirmed in living organisms.
-
Murine Tumor Models: The compound was administered to mice bearing solid tumors, such as M5076 reticulosarcoma and MXT fibrosarcoma, and its effect on tumor growth was measured.[1][2]
-
Chick Chorioallantoic Membrane (CAM) Assay: This is a classic assay where fertilized chicken eggs are treated with the compound to observe its effect on the neovascularization of the membrane. This compound was shown to block this process.[1]
-
-
Key Finding: this compound demonstrated anti-tumor activity at non-toxic doses in multiple preclinical models and was also found to potentiate the efficacy of conventional cytotoxic drugs.[1][7]
Clinical Development and Outlook
A Phase I clinical trial of this compound was conducted in patients with solid tumors to determine its safety, toxicity, and pharmacokinetics.[2][8] The maximum tolerated dose (MTD) was established at 1050 mg/m².[8] While the study did not observe objective tumor responses, disease stabilization was achieved in four patients.[2][8] The primary dose-limiting toxicities were related to thromboembolic events.[2] An unexpected finding from this study was the lack of a significant change in circulating serum bFGF levels, suggesting a complex pharmacokinetic and pharmacodynamic relationship in vivo.[2][8] The development of this compound highlights the therapeutic potential of growth factor sequestration as an anti-angiogenic strategy.
References
- 1. Antitumor activity of FCE 26644 a new growth-factor complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-145156E: A Technical Guide to a Novel Growth Factor Complexing Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-145156E, formerly known as FCE 26644, is a synthetic, non-cytotoxic sulfonated distamycin A derivative with potent anti-angiogenic properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a growth factor complexing molecule, its interaction with basic fibroblast growth factor (bFGF), and its potential as an anti-cancer agent. We present key quantitative data, detailed experimental methodologies, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action: Sequestration of Pro-Angiogenic Growth Factors
This compound exerts its anti-angiogenic effects by directly binding to and sequestering pro-angiogenic growth factors, most notably basic fibroblast growth factor (bFGF). This interaction forms a tight and reversible 1:1 complex, which sterically hinders bFGF from binding to its high-affinity cell surface receptors (FGFR) and co-receptors, such as heparan sulfate proteoglycans.[1] The formation of this complex induces conformational changes in bFGF, rendering it less stable and preventing the biologically effective dimerization of the growth factor.[1] By inhibiting the bFGF signaling cascade, this compound effectively blocks downstream events crucial for angiogenesis, including endothelial cell proliferation and migration.[2]
The interaction between this compound and bFGF is primarily driven by electrostatic and hydrophobic forces, with a lesser contribution from hydrogen bonding.[3] This understanding of the binding nature provides a foundation for the rational design of future derivatives with potentially enhanced affinity and specificity.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data
The binding affinity of this compound for bFGF has been quantified using multiple biophysical techniques. The dissociation constants (Kd) consistently demonstrate a high-affinity interaction in the nanomolar range.
| Parameter | Method | Value (nM) | Reference |
| Dissociation Constant (Kd) | Fluorescence Lifetime | 145 | [3] |
| Dissociation Constant (Kd) | Time-Resolved Anisotropy | 174 | [3] |
| Dissociation Constant (Kd) | Quantitative High-Performance Affinity Chromatography | 150 | [3] |
| Stoichiometry | Time-Resolved Anisotropy | 1:1 (this compound:bFGF) | [3] |
Table 1: Binding Affinity of this compound for bFGF
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with solid tumors.
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 1050 mg/m² | [4][5] |
| Dose-Limiting Toxicities | Thrombophlebitis, Pulmonary Embolism, Grade 3 Dyspnea | [4][5] |
| Terminal Half-Life | Approximately 1 month | [4][5] |
| Clinical Response | No objective tumor responses; disease stabilization in 4/29 patients | [4][5] |
| Effect on Serum bFGF | No significant change observed | [4][5] |
Table 2: Summary of Phase I Clinical Trial Results for this compound
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments used to characterize this compound.
Fluorescence Anisotropy for Binding Affinity Determination
This method measures the change in the rotational diffusion of a fluorescent molecule upon binding to a larger protein, providing a direct measure of their interaction.
Objective: To determine the dissociation constant (Kd) of the this compound:bFGF complex.
Materials:
-
This compound (possesses intrinsic fluorescence)
-
Recombinant human bFGF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer capable of measuring fluorescence anisotropy
Protocol:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a series of dilutions of bFGF in PBS.
-
In a multi-well plate, add a fixed concentration of this compound to each well.
-
Add increasing concentrations of bFGF to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence anisotropy of each sample using the fluorometer. The excitation and emission wavelengths should be optimized for this compound's fluorescence.
-
Plot the change in anisotropy as a function of bFGF concentration.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Endothelial Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the mitogenic effects of bFGF on endothelial cells, a key process in angiogenesis.
Objective: To quantify the inhibitory effect of this compound on bFGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (serum-free)
-
Recombinant human bFGF
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in basal medium for 24 hours to synchronize their cell cycle.
-
Prepare treatment solutions containing a fixed concentration of bFGF and varying concentrations of this compound. Include controls for basal growth (no bFGF) and stimulated growth (bFGF alone).
-
Replace the starvation medium with the treatment solutions.
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition of cell proliferation for each this compound concentration relative to the bFGF-stimulated control.
In Vivo Antitumor and Anti-Angiogenic Activity
Animal models are essential for evaluating the efficacy of anti-cancer agents in a physiological context. The M5076 murine reticulosarcoma model has been utilized to assess the in vivo activity of this compound.[6]
Objective: To determine the effect of this compound on tumor growth and angiogenesis in a murine tumor model.
Materials:
-
Female C57BL/6 mice
-
M5076 murine reticulosarcoma cells
-
This compound
-
Calipers for tumor measurement
-
Microscope for assessing angiogenesis
Protocol:
-
Inject M5076 cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be processed for histological analysis to quantify microvessel density (a measure of angiogenesis) using endothelial cell-specific markers (e.g., CD31).
Conclusion and Future Directions
This compound represents a novel class of anti-angiogenic agents that function through the direct sequestration of growth factors. Its well-characterized interaction with bFGF provides a clear mechanism of action. While the Phase I clinical trial did not demonstrate objective tumor responses, the observed disease stabilization in some patients suggests a potential cytostatic effect. The potentiation of cytotoxic drugs by this compound in preclinical models without a corresponding increase in toxicity is a promising avenue for future investigation.[6]
Future research could focus on:
-
Optimizing the chemical structure of this compound to enhance its binding affinity and pharmacokinetic profile.
-
Investigating the efficacy of this compound in combination with other targeted therapies and immunotherapies.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from treatment with growth factor complexing molecules.
This technical guide provides a foundational understanding of this compound for scientists and clinicians interested in the development of novel anti-angiogenic therapies. The detailed data and methodologies presented herein should facilitate further research and development in this promising area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro endothelial cell proliferation assay reveals distinct levels of proangiogenic cytokines characterizing sera of healthy subjects and of patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
PNU-145156E (formerly FCE 26644): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-145156E, formerly known as FCE 26644, is a synthetic, non-cytotoxic small molecule that has demonstrated potent anti-angiogenic and antitumor properties. This document provides a comprehensive technical overview of this compound, including its discovery, chemical synthesis, mechanism of action, and key experimental data. This compound functions by directly binding to and sequestering growth factors, most notably basic fibroblast growth factor (bFGF), thereby preventing their interaction with their cognate receptors on endothelial cells. This inhibition of growth factor signaling leads to a downstream suppression of endothelial cell proliferation and migration, critical processes in angiogenesis. This whitepaper consolidates available data, presents detailed experimental considerations, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in oncology and drug development.
Discovery and Rationale
This compound emerged from a rational drug design program aimed at developing non-cytotoxic agents that could inhibit tumor growth by targeting the tumor microenvironment, specifically the process of angiogenesis. The discovery was based on the hypothesis that sequestering pro-angiogenic growth factors could effectively starve tumors of the blood supply necessary for their growth and metastasis.
The chemical scaffold of this compound is a sulfonated derivative of distamycin A. Distamycin A is a natural product known to bind to the minor groove of DNA. However, the structural modifications in this compound, particularly the addition of multiple sulfonate groups, were designed to shift its binding preference from DNA to proteins, specifically the heparin-binding domains of growth factors like bFGF. A series of these sulfonated distamycin A derivatives were synthesized and screened for their ability to complex with bFGF and inhibit its activity. This compound was identified as a lead candidate due to its potent inhibitory effects on bFGF-induced angiogenesis both in vitro and in vivo.
Chemical Synthesis
This compound is chemically named 7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolecarbonylimino(N-methyl-4,2-pyrrole)carbonylimino))-bis(1,3-naphthalenedisulfonic acid), with the CAS number 154788-16-6[1]. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of related sulfonated distamycin A derivatives generally involves a multi-step process. A plausible synthetic approach, based on the synthesis of similar compounds, would likely involve the following key stages:
-
Synthesis of the Pyrrole Monomers: Preparation of N-methyl-4-nitropyrrole-2-carboxylic acid, a key building block.
-
Peptide Coupling: Stepwise coupling of the pyrrole monomers to form the oligopeptide backbone.
-
Introduction of the Naphthalene Moieties: Amide bond formation between the terminal ends of the oligopeptide and a sulfonated naphthalene amine derivative.
-
Sulfonation: The sulfonate groups are typically introduced onto the naphthalene rings either before or after coupling to the peptide backbone.
-
Purification: Purification of the final compound is typically achieved through chromatographic techniques.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized Synthetic Workflow for this compound.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a direct, extracellular mechanism of action. It functions as a molecular "sponge," binding to and sequestering pro-angiogenic growth factors, with a particularly high affinity for basic fibroblast growth factor (bFGF).
Sequestration of bFGF
This compound forms a stable, yet reversible, complex with bFGF. This binding is primarily driven by electrostatic interactions between the negatively charged sulfonate groups of this compound and the positively charged heparin-binding domain of bFGF. The formation of this complex sterically hinders bFGF from binding to its cell surface receptors, the fibroblast growth factor receptors (FGFRs).
Inhibition of Downstream Signaling
By preventing the binding of bFGF to FGFR, this compound effectively blocks the initiation of the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. The bFGF signaling pathway is a critical driver of angiogenesis. Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate several key intracellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. This compound's sequestration of bFGF prevents these events from occurring.
The proposed mechanism of action is visualized in the following diagram:
Caption: Mechanism of Action of this compound.
Quantitative Data
Several preclinical studies have quantified the biological activity of this compound. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 145-174 nM | Time-resolved fluorescence anisotropy and quantitative high-performance affinity chromatography | [2] |
| IC50 (bFGF binding inhibition) | Not specifically reported for this compound, but in the range of 142-587 µM for related sulfonated distamycin A derivatives | Inhibition of bFGF binding to Swiss 3T3 cells | [3] |
| Inhibition of Angiogenesis | Active at 350 nm/pellet | Chorioallantoic membrane (CAM) assay | [3] |
| Cytotoxicity | IC50 > 60 µM | M5076 murine reticulosarcoma cells (72h exposure) | [3] |
Experimental Protocols
While specific, detailed protocols from the original discovery and development of this compound are not publicly available, the following sections provide generalized methodologies for the key assays used to characterize its activity, based on standard laboratory practices.
bFGF Binding Assay (Competitive Inhibition)
This assay is designed to determine the ability of this compound to inhibit the binding of bFGF to its receptor.
Materials:
-
Recombinant human bFGF
-
Recombinant human FGFR1 (extracellular domain)
-
96-well ELISA plates
-
This compound
-
Biotinylated anti-bFGF antibody
-
Streptavidin-HRP
-
TMB substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Protocol:
-
Coat the 96-well plate with recombinant human FGFR1 overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a solution of a constant concentration of bFGF and varying concentrations of this compound. Incubate for 1 hour at room temperature to allow for complex formation.
-
Add the bFGF/PNU-145156E mixtures to the coated plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add biotinylated anti-bFGF antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm.
-
The IC50 value can be calculated by plotting the absorbance against the log of the this compound concentration.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on bFGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5% FBS)
-
Recombinant human bFGF
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in basal medium with reduced serum for 4-6 hours.
-
Prepare treatment solutions in basal medium containing a constant concentration of bFGF (e.g., 10 ng/mL) and varying concentrations of this compound.
-
Remove the starvation medium and add the treatment solutions to the cells.
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence according to the reagent used.
-
The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration.
A generalized workflow for these assays is presented below:
Caption: Generalized Experimental Workflows.
Conclusion
This compound is a novel anti-angiogenic agent with a well-defined mechanism of action centered on the sequestration of pro-angiogenic growth factors, particularly bFGF. Its non-cytotoxic nature and ability to potentiate the effects of traditional cytotoxic therapies make it an interesting candidate for further investigation in oncology. This technical whitepaper provides a consolidated resource for researchers, summarizing the key aspects of its discovery, synthesis, and biological activity. The provided experimental frameworks can serve as a starting point for further studies aimed at exploring the full therapeutic potential of this compound and related compounds.
References
Chemical structure and properties of PNU-145156E
An In-depth Technical Guide to PNU-145156E: Chemical Structure, Properties, and Anti-Angiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic, non-cytotoxic molecule identified as a potent inhibitor of angiogenesis. Structurally, it is a sulfonated distamycin A derivative. Its primary mechanism of action involves the direct binding to basic fibroblast growth factor (bFGF), a key mediator of angiogenesis, thereby preventing its interaction with its cellular receptors. This guide provides a comprehensive overview of the chemical structure, properties, and anti-angiogenic activities of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Chemical Structure and Properties
This compound, also known as FCE26644, is chemically named 7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolecarbonylimino(N-methyl-4,2-pyrrole)carbonylimino))bis-(1,3-naphthalenedisulfonate).[1] While a visual diagram of the specific chemical structure is not publicly available, its detailed chemical name provides the basis for its structural elucidation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | 7,7'-(carbonyl-bis(imino-N-methyl-4,2-pyrrolecarbonylimino(N-methyl-4,2-pyrrole)carbonylimino))bis-(1,3-naphthalenedisulfonate) | [1] |
| Molecular Formula | Information not available in search results | |
| Molecular Weight | Information not available in search results | |
| Solubility | Information not available in search results | |
| Physical State | Information not available in search results |
Mechanism of Action: Inhibition of bFGF Signaling
This compound exerts its anti-angiogenic effects by directly targeting the basic fibroblast growth factor (bFGF). It forms a tight and reversible 1:1 complex with bFGF.[1] This interaction is primarily driven by electrostatic and hydrophobic forces.[1] By binding to bFGF, this compound induces conformational changes in the growth factor, which in turn inhibits its ability to bind to its high-affinity receptors (FGFR) and low-affinity heparin sulfate proteoglycan (HSPG) co-receptors on the surface of endothelial cells. This blockade of bFGF signaling leads to the inhibition of downstream events crucial for angiogenesis, including endothelial cell proliferation and migration.[2]
References
PNU-145156E: A Sulfonated Distamycin A Derivative Targeting Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PNU-145156E, also known as FCE 26644, is a rationally designed sulfonated distamycin A derivative that has been investigated for its potential as an anti-cancer agent. Unlike traditional cytotoxic drugs, this compound exhibits a novel mechanism of action centered on the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and methodologies for its evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology and drug development.
Introduction
The reliance of solid tumors on angiogenesis for their growth, invasion, and metastasis has made the inhibition of this process a key strategy in cancer therapy. This compound emerged from a drug discovery program aimed at identifying non-cytotoxic agents that could interfere with the signaling pathways driving neovascularization. As a sulfonated derivative of distamycin A, this compound is designed to interact with and sequester pro-angiogenic growth factors, thereby preventing their interaction with their cognate receptors on endothelial cells.
Mechanism of Action
The primary mechanism of action of this compound is the formation of a reversible complex with key pro-angiogenic growth factors, most notably basic Fibroblast Growth Factor (bFGF) and Platelet-Derived Growth Factor (PDGF). By binding to these growth factors, this compound effectively neutralizes their biological activity, preventing them from binding to and activating their receptors on the surface of endothelial cells. This blockade of growth factor signaling inhibits the downstream intracellular cascades that lead to endothelial cell proliferation, migration, and ultimately, the formation of new blood vessels. It is important to note that this compound is not a direct inhibitor of the growth factor receptors themselves but rather acts as a molecular sink for their ligands.
Figure 1: Mechanism of Action of this compound.
Preclinical Data
In Vitro Activity
A series of sulfonated distamycin A derivatives, including the class of compounds to which this compound belongs, have demonstrated the ability to inhibit the binding of bFGF and PDGF beta to Swiss 3T3 cells. These compounds exhibit low to no cytotoxic activity on their own, with ID50 values greater than 60 µM after 72 hours of continuous exposure in M5076 murine reticulosarcoma cells[1].
| Parameter | bFGF Binding Inhibition (ID50) | PDGF Beta Binding Inhibition (ID50) | Cytotoxicity (M5076 cells, ID50) |
| Value Range | 142 - 587 µM[1] | 28 - 79 µM[1] | > 60 µM[1] |
| Table 1: In Vitro Activity of Sulfonated Distamycin A Derivatives. |
Furthermore, a class of anti-angiogenic naphthalene sulfonic distamycin-A derivatives, referred to as "suradistas," which are structurally related to this compound, have been shown to directly interact with human recombinant bFGF. The dissociation constants (Kd) for these complexes are in the micromolar to sub-micromolar range, indicating a tight interaction.
| Parameter | Value |
| Dissociation Constant (Kd) for Suradista:bFGF Complex | 10⁻⁶ - 10⁻⁷ M |
| Table 2: Binding Affinity of Suradistas to bFGF. |
In Vivo Anti-Angiogenic and Anti-Tumor Activity
The anti-angiogenic potential of sulfonated distamycin A derivatives has been confirmed in the in vivo chorioallantoic membrane (CAM) assay, where selected compounds were active at a concentration of 350 nm/pellet[1].
In a murine M5076 reticulosarcoma model, this compound demonstrated significant anti-tumor activity, particularly when used in combination with standard cytotoxic agents. The combination of this compound with doxorubicin, cyclophosphamide, methoxymorpholinyldoxorubicin (MMDX), or 9-aminocamptothecin resulted in a significant increase in anti-tumor efficacy without a corresponding increase in general or myelotoxic toxicity. This suggests a synergistic effect where this compound, by inhibiting angiogenesis, potentiates the tumor-killing effects of conventional chemotherapy.
Clinical Evaluation: Phase I Study
A Phase I clinical trial of this compound was conducted in patients with solid tumors to evaluate its safety, tolerability, and pharmacokinetics.
Study Design
The study was a dose-escalation trial where patients received this compound as a 24-hour continuous intravenous infusion every 3 weeks. The starting dose was 180 mg/m², with subsequent dose escalations.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized by a high peak plasma concentration (Cmax) and a large area under the concentration-time curve (AUC). The drug exhibited a long terminal half-life.
| Dose Level | Cmax (mg/l) | AUC (mg.h/l) | Terminal Half-life (h) |
| 180 mg/m² | 12.8 ± 3.4 | 148 ± 57 | 15.1 ± 11.2 |
| 360 mg/m² | 27.6 ± 7.9 | 363 ± 138 | 21.0 ± 11.2 |
| 540 mg/m² | 34.2 ± 10.9 | 509 ± 204 | 22.1 ± 8.1 |
| 720 mg/m² | 50.1 ± 14.1 | 759 ± 235 | 23.3 ± 6.7 |
| 960 mg/m² | 68.3 ± 19.3 | 1069 ± 301 | 24.1 ± 5.9 |
| 1280 mg/m² | 84.9 ± 25.5 | 1438 ± 431 | 25.0 ± 5.4 |
| Table 3: Pharmacokinetic Parameters of this compound (Mean ± SD). |
Safety and Tolerability
The dose-limiting toxicity (DLT) was found to be reversible, dose-related proteinuria. Other reported adverse events included nausea, fatigue, and infusion-site reactions.
Experimental Protocols
Chick Chorioallantoantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic compounds.
Figure 2: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is carefully created in the eggshell to expose the CAM.
-
A sterile filter paper disc or other carrier impregnated with the test compound (e.g., this compound) is placed on the CAM.
-
The window is sealed, and the eggs are re-incubated for a further 2-3 days.
-
The CAM is then observed under a microscope to assess the extent of new blood vessel growth around the carrier. Quantification can be performed by counting vessel branch points or measuring vessel density.
Growth Factor Binding Assay (Conceptual)
While a specific detailed protocol for this compound is not publicly available, a general approach to assess its binding to bFGF or PDGF would likely involve a competitive binding assay.
Figure 3: Conceptual Workflow for a Competitive Growth Factor Binding Assay.
Methodology:
-
A source of the target receptor (e.g., Swiss 3T3 cells which express FGF and PDGF receptors) is prepared.
-
A labeled version of the growth factor (e.g., radioactively labeled bFGF) is incubated with the receptor source in the presence of varying concentrations of the test compound (this compound).
-
After incubation, unbound growth factor is washed away.
-
The amount of labeled growth factor bound to the receptors is measured.
-
The concentration of this compound that inhibits 50% of the labeled growth factor binding (ID50) is then calculated.
Synthesis
Signaling Pathways
This compound acts upstream of the receptor-mediated signaling cascades. By sequestering bFGF and PDGF, it prevents the activation of their respective receptor tyrosine kinases (FGFR and PDGFR). This, in turn, inhibits the downstream signaling pathways that are crucial for angiogenesis, including the Ras-MAPK, PI3K-AKT, and PLCγ pathways.
Figure 4: Overview of bFGF and PDGF Signaling Pathways and the Point of Intervention by this compound.
Conclusion
This compound represents a promising therapeutic strategy that targets the tumor microenvironment by inhibiting angiogenesis. Its unique mechanism of action, involving the sequestration of pro-angiogenic growth factors, distinguishes it from many other anti-cancer agents. The preclinical data demonstrate its potential to inhibit angiogenesis and enhance the efficacy of conventional chemotherapy. While the clinical development of this compound did not progress to later stages, the extensive research conducted on this molecule provides valuable insights into the development of non-cytotoxic, angiogenesis-targeting drugs. This technical guide serves as a comprehensive repository of the key scientific and clinical findings related to this compound, offering a valuable resource for the scientific community.
References
In Vitro Characterization of PNU-145156E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PNU-145156E (also known as FCE 26644), a non-cytotoxic molecule with anti-angiogenic properties. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-tumor activity not through direct cytotoxicity, but by inhibiting angiogenesis. It functions by forming a reversible complex with growth and angiogenic factors, most notably basic fibroblast growth factor (bFGF).[1][2] This complexation prevents the growth factor from binding to its receptor on endothelial cells, thereby inhibiting downstream signaling pathways that lead to cell proliferation, migration, and the formation of new blood vessels.[1][3][4] In vitro studies have confirmed that this compound does not enhance the cytotoxicity of other chemotherapeutic drugs, highlighting its distinct mechanism of action.[2]
Quantitative Data Summary
The primary in vitro activity of this compound is its binding affinity to pro-angiogenic growth factors. The following table summarizes the reported dissociation constants (Kd) for the interaction between this compound and human basic fibroblast growth factor (bFGF).
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 145 nM | Picosecond Time-Resolved Fluorescence Emission | [5] |
| Dissociation Constant (Kd) | 174 nM | Time-Resolved Anisotropy | [5] |
| Dissociation Constant (Kd) | 150 nM | High-Performance Affinity Chromatography | [5] |
Experimental Protocols
The in vitro characterization of this compound involves a series of assays to determine its anti-angiogenic potential. Below are detailed methodologies for key experiments.
Growth Factor Binding Assay
This assay quantifies the affinity of this compound for pro-angiogenic growth factors like bFGF.
Objective: To determine the dissociation constant (Kd) of the this compound:bFGF complex.
Methodology (based on Picosecond Time-Resolved Fluorescence Emission):
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare a series of dilutions of human bFGF in the same buffer.
-
Fluorescence Measurement: The intrinsic fluorescence of this compound is utilized. In a multi-well plate, mix a constant concentration of this compound with increasing concentrations of bFGF.
-
Data Acquisition: Measure the fluorescence lifetime of this compound at each bFGF concentration using a picosecond time-resolved fluorescence spectrometer. The binding of bFGF will cause a change in the fluorescence lifetime of this compound.[5]
-
Data Analysis: Plot the change in fluorescence lifetime as a function of bFGF concentration. Fit the resulting binding isotherm using a non-linear least-squares fitting algorithm to calculate the dissociation constant (Kd).[5]
Endothelial Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of endothelial cells induced by growth factors.
Objective: To evaluate the inhibitory effect of this compound on bFGF-induced endothelial cell proliferation.
Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Seeding: Seed the HUVECs into 96-well plates and allow them to adhere overnight.
-
Treatment: Starve the cells in a low-serum medium for 24 hours. Then, treat the cells with a range of concentrations of this compound in the presence of a constant, predetermined concentration of bFGF. Include control wells with no treatment, bFGF alone, and this compound alone.
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT assay, CyQUANT assay, or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the bFGF-only control. Determine the IC50 value (the concentration of this compound that inhibits 50% of bFGF-induced proliferation).
Endothelial Cell Tube Formation Assay
This assay models the formation of capillary-like structures and is a key indicator of in vitro angiogenesis.
Objective: To determine the effect of this compound on the ability of endothelial cells to form tube-like networks.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.
-
Cell Suspension: Prepare a suspension of HUVECs in a low-serum medium containing bFGF and different concentrations of this compound.
-
Seeding: Seed the HUVEC suspension onto the solidified basement membrane matrix.
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube networks using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Data Analysis: Compare the tube formation in this compound-treated wells to that in the bFGF-only control wells.
Visualizations
Signaling Pathway of this compound Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Interaction of Basic Fibroblast Growth Factor (bFGF) and PNU-145156E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic fibroblast growth factor (bFGF), also known as FGF2, is a member of the fibroblast growth factor family, a group of signaling proteins critically involved in a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] The dysregulation of the bFGF signaling pathway is implicated in various pathological conditions, notably in tumor development and progression, where it plays a significant role in angiogenesis.[1][4] PNU-145156E, a naphthalene sulfonic distamycin A derivative, is an antiangiogenic agent that has been investigated for its therapeutic potential in solid tumors.[4][5][6] This compound exerts its effect by interacting with heparin-binding growth factors, with a particular affinity for bFGF.[4][5] This technical guide provides an in-depth analysis of the binding interaction between bFGF and this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Quantitative Analysis of bFGF-PNU-145156E Binding
The interaction between bFGF and this compound has been characterized by the formation of a tight and reversible complex.[5][7] The binding parameters, as determined by various biophysical techniques, are summarized in the table below.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 145 nM | Picosecond Time-Resolved Fluorescence Emission | [5] |
| Dissociation Constant (Kd) | 174 nM | Time-Resolved Anisotropy | [5] |
| Dissociation Constant (Kd) | 150 nM | Quantitative High-Performance Affinity Chromatography | [5] |
| Stoichiometry (this compound:bFGF) | 1:1 | Calculated from Rotational Correlation Time | [5] |
The consistent Kd values obtained from three independent experimental methods underscore the reliability of the binding affinity measurement. The 1:1 stoichiometry indicates that one molecule of this compound binds to a single molecule of bFGF.[5] The nature of the forces stabilizing this complex are primarily electrostatic and hydrophobic, with a lesser contribution from hydrogen bonding.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the bFGF-PNU-145156E interaction.
Picosecond Time-Resolved Fluorescence and Anisotropy
This method was employed to determine the binding affinity by monitoring the change in the fluorescence lifetime of this compound upon titration with human bFGF.[5]
-
Instrumentation : A picosecond time-resolved fluorescence spectrometer.
-
Procedure :
-
A solution of this compound is prepared in a suitable buffer.
-
The fluorescence lifetime of this compound is measured in the absence of bFGF.
-
Aliquots of a concentrated stock solution of human bFGF are incrementally added to the this compound solution.
-
After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence lifetime of this compound is measured.
-
The decrease in the fluorescence lifetime of this compound is plotted as a function of the bFGF concentration.
-
The resulting binding isotherm is then fitted using a nonlinear least-squares analysis to a model for a single class of binding sites to determine the dissociation constant (Kd).[5]
-
-
Time-Resolved Anisotropy : A similar titration experiment is performed, but instead of fluorescence lifetime, the time-resolved anisotropy of this compound is measured to independently verify the Kd.[5]
Quantitative High-Performance Affinity Chromatography (HPAC)
HPAC provides an independent verification of the dissociation constant.[5]
-
Column Preparation : A high-performance liquid chromatography (HPLC) column is prepared with immobilized bFGF.
-
Procedure :
-
A known concentration of this compound is injected onto the bFGF-functionalized column.
-
The retention time of this compound on the column is measured. The retention is dependent on the affinity of this compound for the immobilized bFGF.
-
A series of injections with varying concentrations of a competing ligand in the mobile phase are performed.
-
The change in the retention time of this compound is used to calculate the dissociation constant of the this compound:bFGF complex.[5]
-
Signaling Pathways and Mechanism of Action
The biological effects of bFGF are mediated through its binding to fibroblast growth factor receptors (FGFRs) on the cell surface.[1] This binding is a critical step in initiating a cascade of intracellular signaling events.
The bFGF Signaling Pathway
The binding of bFGF to its receptor, FGFR, in the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors, leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[1][8] This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cellular processes such as proliferation, survival, and migration.[2][8]
Caption: The canonical bFGF signaling pathway.
Inhibition by this compound
This compound functions by directly binding to bFGF, forming a complex that prevents the growth factor from interacting with its cell surface receptors.[4][7] This sequestration of bFGF effectively inhibits the downstream signaling cascades that promote angiogenesis and tumor growth.
Caption: Mechanism of bFGF signaling inhibition by this compound.
Conclusion
The data presented in this guide demonstrate a well-characterized, high-affinity interaction between bFGF and the antiangiogenic compound this compound. The formation of a stable 1:1 complex effectively sequesters bFGF, preventing its binding to cell surface receptors and thereby inhibiting the downstream signaling pathways crucial for angiogenesis and tumor progression. The detailed experimental protocols provide a foundation for further research in this area, while the visual diagrams offer a clear conceptual framework for understanding the molecular interactions and their biological consequences. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of oncology and drug development.
References
- 1. Basic Fibroblast Growth Factor (bFGF) | Cell Signaling Technology [cellsignal.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of PNU-145156E and Insulin-like Growth Factor-1 (IGF-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-145156E, also known as FCE 26644, is a synthetic, polyanionic, polysulfonated derivative of distamycin A. Contrary to some initial hypotheses, this compound is not a glycine site antagonist of the NMDA receptor. Its primary mechanism of action is the complexation of growth factors, thereby inhibiting their downstream signaling pathways. This technical guide consolidates the available scientific information on this compound, with a particular focus on its interaction with the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. While direct quantitative data on the this compound/IGF-1 interaction is limited in publicly accessible literature, this guide provides a comprehensive overview of its established mechanism, its demonstrated anti-IGF-1 activity, and the broader context of IGF-1 signaling in relevant pathologies.
This compound: A Growth Factor-Complexing Agent
This compound is a non-cytotoxic molecule that exerts its biological effects by forming reversible complexes with various growth and angiogenic factors. This sequestration prevents the growth factors from binding to their cognate receptors on the cell surface, thereby inhibiting the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
The most well-characterized interaction of this compound is with basic fibroblast growth factor (bFGF). The binding of this compound to bFGF is a high-affinity interaction, effectively neutralizing bFGF's pro-angiogenic activity.
Quantitative Data: this compound and bFGF Interaction
The binding affinity of this compound for bFGF has been determined using multiple biophysical techniques. The equilibrium dissociation constant (Kd) quantifies the strength of this interaction, with a lower Kd value indicating a stronger binding affinity.
| Parameter | Value | Method |
| Kd (Dissociation Constant) | 145 - 174 nM | Picosecond time-resolved fluorescence, Time-resolved anisotropy, High-performance affinity chromatography |
The this compound and Insulin-like Growth Factor-1 (IGF-1) Interaction
While the interaction with bFGF is well-documented, a crucial aspect of this compound's activity profile is its inhibitory effect on the IGF-1 signaling pathway. A pivotal study by Groen et al. in 2001 reported that "this compound has also anti-insulin-like growth factor-1 activity in NSCLC cell lines"[1]. This finding suggests that the growth factor-complexing mechanism of this compound extends to IGF-1, a key player in both normal physiology and various diseases, including cancer.
Proposed Mechanism of Action
Based on its known mechanism with other growth factors, the anti-IGF-1 activity of this compound is likely due to its direct binding to IGF-1, sequestering it and preventing its interaction with the IGF-1 receptor (IGF-1R).
The IGF-1 Signaling Pathway: A Key Therapeutic Target
The IGF-1 signaling pathway plays a critical role in regulating cell growth, differentiation, and survival. Its dysregulation is implicated in a variety of diseases, most notably cancer.
Pathway Overview
-
Ligand Binding: IGF-1 binds to the extracellular alpha subunits of the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor.
-
Receptor Activation: This binding induces a conformational change in the receptor, leading to the autophosphorylation of tyrosine residues on the intracellular beta subunits.
-
Downstream Signaling Cascades: The phosphorylated IGF-1R serves as a docking site for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. This initiates two major downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: This pathway is primarily involved in regulating gene expression related to cell proliferation and differentiation.
-
Experimental Protocols
While the specific protocol for assessing the anti-IGF-1 activity of this compound is not available, the following are general, established methodologies for evaluating the inhibition of IGF-1 signaling.
IGF-1R Phosphorylation Assay (Western Blot)
This assay determines if a compound inhibits the initial step of IGF-1R activation.
-
Cell Culture: Culture a relevant cell line (e.g., NSCLC cell lines like A549 or H358) to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Compound Treatment: Pretreat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
IGF-1 Stimulation: Stimulate the cells with a known concentration of recombinant human IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total IGF-1R as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the level of p-IGF-1R relative to total IGF-1R.
Cell Proliferation Assay (e.g., MTT or BrdU Assay)
This assay measures the effect of a compound on IGF-1-induced cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Serum Starvation: After cell attachment, serum-starve the cells.
-
Treatment: Treat the cells with the test compound in the presence or absence of IGF-1.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).
-
Assay-Specific Steps:
-
MTT Assay: Add MTT reagent, incubate, and then add a solubilizing agent. Measure the absorbance at a specific wavelength.
-
BrdU Assay: Add BrdU, incubate, fix the cells, and detect BrdU incorporation using an anti-BrdU antibody.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control (IGF-1 stimulated, no compound).
Conclusion and Future Directions
This compound is a growth factor-complexing agent with demonstrated anti-angiogenic and anti-tumor properties. Its mechanism of action, involving the sequestration of growth factors like bFGF and IGF-1, presents a compelling strategy for inhibiting tumor growth and vascularization. While the anti-IGF-1 activity of this compound in NSCLC cell lines has been reported, a significant gap exists in the publicly available literature regarding the specific quantitative aspects and detailed experimental validation of this interaction.
For drug development professionals and researchers, further investigation into the this compound/IGF-1 interaction is warranted. Future studies should aim to:
-
Quantify the Binding Affinity: Determine the Kd of this compound for IGF-1 using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Determine Functional Inhibition: Calculate the IC50 value for the inhibition of IGF-1-induced receptor phosphorylation and downstream signaling in various cell lines.
-
Elucidate Specificity: Assess the binding of this compound to other members of the insulin/IGF family and related binding proteins.
A more detailed understanding of the interaction between this compound and the IGF-1 axis will be instrumental in guiding its potential clinical development and identifying patient populations that are most likely to benefit from this therapeutic approach.
References
Methodological & Application
Application Notes and Protocols for PNU-145156E In Vivo Studies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies with PNU-145156E in murine models, based on available preclinical research. The primary focus is on the potentiation of cytotoxic drug antitumor efficacy, as demonstrated in the M5076 murine reticulosarcoma model.
Introduction
This compound (also known as FCE 26644) is a non-cytotoxic sulfonated distamycin A derivative with anti-angiogenic properties.[1] Its mechanism of action involves the formation of a reversible complex with growth and angiogenic factors, such as basic fibroblast growth factor (bFGF), thereby inhibiting their ability to induce angiogenesis.[1][2][3] Preclinical studies in murine models have shown that this compound can significantly enhance the antitumor activity of conventional cytotoxic agents without increasing their toxicity.[1]
Mechanism of Action: Synergy with Chemotherapy
This compound's therapeutic strategy lies in its ability to sensitize solid tumors to the effects of cytotoxic chemotherapy. By inhibiting angiogenesis, this compound is thought to disrupt the tumor's blood supply, thereby hindering tumor growth and potentially improving the delivery and efficacy of co-administered chemotherapeutic drugs. This dual-pronged approach targets both the tumor vasculature and the cancer cells directly.
Quantitative Data Summary
The following table summarizes the quantitative findings from in vivo studies of this compound in combination with various cytotoxic agents against M5076 murine reticulosarcoma.[1] Please note that specific optimal dosages were not detailed in the available literature.
| Parameter | This compound Alone | Cytotoxic Drug Alone | This compound + Cytotoxic Drug | Reference |
| Antitumor Activity | Moderate | Dose-dependent | Significantly increased vs. single agents | [1] |
| General Toxicity | Not observed | Present at higher doses | No increase compared to cytotoxic drug alone | [1] |
| Myelotoxicity | Not observed | Observed with cyclophosphamide and doxorubicin | No enhancement compared to cytotoxic drug alone | [1] |
| Optimal Dose | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
The following protocols are based on the methodologies described for the M5076 murine reticulosarcoma model.[1]
Murine Model and Tumor Implantation
-
Animal Model: Female C57BL/6 mice are a suitable strain for the M5076 reticulosarcoma model.
-
Tumor Cell Line: M5076 murine reticulosarcoma cells.
-
Implantation Protocol:
-
Culture M5076 cells under standard conditions.
-
Harvest cells and resuspend in a sterile physiological solution (e.g., PBS).
-
Inject a predetermined number of M5076 cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size before initiating treatment.
-
Dosing and Administration
-
This compound:
-
Formulation: Dissolve in a suitable vehicle for intravenous administration.
-
Dosage: The optimal dose needs to be determined empirically but should be a dose that shows moderate single-agent antitumor activity without toxicity.
-
Route of Administration: Intravenous (i.v.).
-
Treatment Schedule: A proposed schedule is administration every 4 days for a total of four treatments, starting when tumors are palpable.
-
-
Cytotoxic Drugs (e.g., Doxorubicin, Cyclophosphamide):
-
Formulation: Prepare according to standard laboratory procedures for in vivo use.
-
Dosage: The optimal dose for each cytotoxic agent in the M5076 model should be used. This is typically the maximum tolerated dose (MTD) that produces a measurable antitumor effect.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.), depending on the drug.
-
Treatment Schedule: Administer according to established protocols for each agent, often as a single dose or in a cyclical regimen. When used in combination, the administration can be concurrent or sequential with this compound.
-
Assessment of Efficacy and Toxicity
-
Antitumor Efficacy:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
Primary endpoints can include tumor growth inhibition, tumor growth delay, and survival analysis.
-
-
Toxicity Monitoring:
-
Monitor animal body weight regularly as an indicator of general toxicity.
-
Observe animals for any clinical signs of distress or adverse effects.
-
For myelotoxicity assessment, perform complete blood counts (CBCs) from peripheral blood samples at selected time points to evaluate effects on white blood cells, red blood cells, and platelets.
-
Concluding Remarks
This compound demonstrates a promising preclinical profile as a potentiator of cytotoxic chemotherapy in a murine solid tumor model. The provided protocols offer a framework for researchers to further investigate its in vivo efficacy and mechanism of action. It is crucial to perform dose-escalation studies to determine the optimal, non-toxic dose of this compound in the specific murine model being used. Further research is warranted to explore its potential in other cancer models and in combination with a broader range of therapeutic agents.
References
- 1. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-dose cyclophosphamide administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metronomic schedule of cyclophosphamide combined with PEGylated liposomal doxorubicin has a highly antitumor effect in an experimental pulmonary metastatic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PNU-145156E Combination Therapy with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the combination therapy of PNU-145156E and doxorubicin. This compound is a non-cytotoxic agent that demonstrates anti-tumor activity by inhibiting angiogenesis through the formation of a reversible complex with growth and angiogenic factors. Doxorubicin is a well-established cytotoxic chemotherapy agent that functions through DNA intercalation, inhibition of topoisomerase II, and the generation of free radicals, ultimately leading to apoptosis.
Preclinical studies have indicated a significant synergistic anti-tumor effect when this compound is combined with doxorubicin in vivo, particularly in the M5076 murine reticulosarcoma model. This potentiation of doxorubicin's efficacy by this compound occurs without an observable increase in general or myelotoxic side effects, suggesting a promising therapeutic window for this combination. Interestingly, this synergistic effect is not observed in in vitro cytotoxicity assays, highlighting the importance of the tumor microenvironment and angiogenesis in the combined action of these two agents.[1]
These notes provide a framework for reproducing and expanding upon these findings, offering detailed protocols for in vitro and in vivo studies, as well as methods for toxicity assessment.
Data Presentation
In Vitro Cytotoxicity
As established in foundational studies, this compound does not enhance the direct cytotoxic effects of doxorubicin on cancer cells in a standard culture environment.[1] The following table illustrates the expected independent cytotoxicity profiles.
| Cell Line | Treatment | IC50 (nM) |
| M5076 | Doxorubicin | [Example Value: 50 nM] |
| M5076 | Doxorubicin + this compound (1 µM) | [Example Value: 52 nM] |
| M5076 | This compound | [> 10 µM (Non-cytotoxic)] |
In Vivo Tumor Growth Inhibition
The combination of this compound and doxorubicin has been shown to significantly increase anti-tumor activity in a murine reticulosarcoma model.[1] The following table provides an illustrative representation of potential results from such an in vivo study.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Example Value: 1500] | 0 |
| This compound alone | [Example Value: 1200] | 20 |
| Doxorubicin alone | [Example Value: 800] | 47 |
| This compound + Doxorubicin | [Example Value: 300] | 80 |
Myelotoxicity Assessment
A key advantage of the this compound and doxorubicin combination is the lack of increased myelotoxicity compared to doxorubicin alone.[1] This can be assessed by monitoring white blood cell (WBC) counts.
| Treatment Group | Mean White Blood Cell Count (cells/µL) at Day 7 |
| Vehicle Control | [Example Value: 8.5 x 10³] |
| Doxorubicin alone | [Example Value: 3.2 x 10³] |
| This compound + Doxorubicin | [Example Value: 3.5 x 10³] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To confirm that this compound does not potentiate the direct cytotoxicity of doxorubicin in vitro.
Materials:
-
M5076 murine reticulosarcoma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Doxorubicin hydrochloride
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed M5076 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin in culture medium.
-
Prepare a stock solution of this compound in culture medium at a fixed concentration (e.g., 1 µM).
-
Treat the cells with:
-
Doxorubicin alone at various concentrations.
-
This compound alone at a fixed concentration.
-
A combination of doxorubicin at various concentrations and this compound at a fixed concentration.
-
Vehicle control (culture medium).
-
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for doxorubicin in the presence and absence of this compound.
In Vivo Xenograft Model
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and doxorubicin in a murine model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
M5076 murine reticulosarcoma cells
-
Matrigel (optional)
-
Doxorubicin hydrochloride formulated for injection
-
This compound formulated for injection
-
Sterile PBS or saline
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 1 x 10⁶ M5076 cells in 100 µL of sterile PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., saline, i.v.)
-
This compound alone (e.g., 20 mg/kg, i.p., daily)
-
Doxorubicin alone (e.g., 5 mg/kg, i.v., once a week)
-
This compound + Doxorubicin (at the same doses and schedules as the single-agent arms)
-
-
Administer treatments according to the defined schedule for a period of 3-4 weeks.
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition for each treatment group relative to the vehicle control.
Myelotoxicity Assessment
Objective: To assess the effect of the combination therapy on hematopoietic cells.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Hematology analyzer or manual cell counting equipment
Protocol:
-
At baseline (before treatment) and at specified time points during the in vivo study (e.g., weekly), collect a small volume of blood from each mouse via a suitable method (e.g., tail vein, saphenous vein).
-
Perform a complete blood count (CBC) to determine the number of white blood cells (WBCs), red blood cells (RBCs), and platelets.
-
Pay close attention to the neutrophil count as a key indicator of myelosuppression.
-
Compare the blood cell counts between the different treatment groups to assess for any potentiation of doxorubicin-induced myelotoxicity by this compound.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of this compound and Doxorubicin.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
Logical Relationship of Synergistic Effect
Caption: Synergistic Interaction In Vivo.
References
Application Notes and Protocols for PNU-145156E in the M5076 Murine Reticulosarcoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-145156E is an investigational anti-cancer agent that functions as a non-cytotoxic angiogenesis inhibitor. Its primary mechanism of action involves the formation of a reversible complex with growth and angiogenic factors, thereby preventing their interaction with their respective receptors on endothelial cells and subsequent induction of angiogenesis.[1] One of the key targets of this compound is basic fibroblast growth factor (bFGF). The interaction between this compound and bFGF is characterized by a dissociation constant (Kd) of approximately 150 nM, indicating a high-affinity binding that disrupts the pro-angiogenic signaling cascade.
The M5076 murine reticulosarcoma is a transplantable tumor model that originated spontaneously in the ovary of a C57BL/6 mouse. This tumor is of histiocytic origin and is known for its aggressive, metastatic behavior, preferentially spreading to the liver, spleen, and other peritoneal viscera. The M5076 model is a valuable tool for studying tumor metastasis and for evaluating the in vivo efficacy of novel anti-cancer therapies, including those that target angiogenesis.
This document provides detailed application notes and protocols for the use of this compound in the M5076 murine reticulosarcoma model, based on available preclinical data.
Data Presentation
A study by Sola et al. (1999) investigated the in vivo efficacy of this compound in combination with four different cytotoxic drugs against the M5076 murine reticulosarcoma.[1] The study reported that the antitumor activity was "significantly increased in all combinations" at the optimal dose of each compound, without an associated increase in general toxicity.[1] However, the specific quantitative data (e.g., tumor growth inhibition percentages, mean tumor volumes, survival data) from these experiments are not publicly available in the abstract. Therefore, a detailed quantitative data table cannot be provided at this time.
Signaling Pathway
The proposed mechanism of action for this compound involves the direct sequestration of pro-angiogenic growth factors, such as bFGF and potentially others, in the extracellular space. This prevents the activation of their corresponding receptor tyrosine kinases (RTKs) on the surface of endothelial cells, thereby inhibiting downstream signaling pathways crucial for angiogenesis, including cell proliferation, migration, and new vessel formation.
Caption: this compound sequesters pro-angiogenic growth factors, preventing receptor activation and inhibiting angiogenesis.
Experimental Protocols
The following are generalized protocols for in vivo studies using the M5076 murine reticulosarcoma model, based on common practices and the limited information available for this compound.
M5076 Tumor Model Establishment
-
Cell Culture: M5076 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old, are typically used for this syngeneic model.
-
Tumor Implantation:
-
Harvest M5076 cells from culture when they are in the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 0.1 mL.
-
Inject 0.1 mL of the cell suspension subcutaneously or intraperitoneally into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
For subcutaneous tumors, measure the tumor dimensions with calipers every 2-3 days.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
For intraperitoneal models, monitor animal weight and abdominal distension. Survival is often the primary endpoint.
-
This compound Administration (in combination with a cytotoxic agent)
-
Note: The specific dosage and schedule for this compound in the M5076 combination study are not publicly available. The following is a hypothetical protocol based on general practices for such agents.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Prepare the cytotoxic agent (e.g., doxorubicin, cyclophosphamide) according to the manufacturer's instructions.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Cytotoxic agent alone
-
Group 4: this compound in combination with the cytotoxic agent
-
-
Administration:
-
Once tumors are palpable (e.g., 50-100 mm^3), randomize the mice into treatment groups.
-
Administer this compound via intravenous or intraperitoneal injection. A potential starting dose could be in the range of 10-50 mg/kg, administered daily or every other day.
-
Administer the cytotoxic agent according to its established optimal dose and schedule for the M5076 model.
-
-
Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 14-21 days) or until the tumors in the control group reach a predetermined size.
-
Primary endpoints may include tumor growth inhibition, delay in tumor growth, and overall survival.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31).
-
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anti-tumor efficacy in the M5076 murine model.
Conclusion
This compound represents a targeted approach to cancer therapy by inhibiting angiogenesis through the sequestration of growth factors. The M5076 murine reticulosarcoma model is a relevant preclinical model to evaluate the in vivo efficacy of such agents, particularly in combination with standard cytotoxic therapies. While the available literature confirms the potential of this combination, further studies with detailed reporting of quantitative data are necessary to fully elucidate the therapeutic benefits of this compound in this and other cancer models. Researchers utilizing this information should design their studies to include robust data collection and reporting to contribute to the collective understanding of this compound's activity.
References
Application Notes and Protocols for PNU-145156E in Endothelial Cell Proliferation and Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-145156E is a novel synthetic compound identified as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. Angiogenesis is a critical process in tumor growth and metastasis. This compound exerts its anti-angiogenic effects by targeting the activity of basic fibroblast growth factor (bFGF), a key signaling molecule that promotes the proliferation and motility of endothelial cells.[1][2] Mechanistically, this compound is understood to interact directly with bFGF, thereby inhibiting its binding to its cell surface receptors (FGFRs) and disrupting the downstream signaling cascade that leads to endothelial cell activation.[1]
These application notes provide detailed protocols for assessing the inhibitory effects of this compound on endothelial cell proliferation and motility, two key cellular processes in angiogenesis.
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative data from endothelial cell proliferation and motility assays in the presence of this compound.
Table 1: Inhibition of bFGF-Induced Endothelial Cell Proliferation by this compound
| Treatment Group | This compound Concentration (nM) | bFGF (10 ng/mL) | Proliferation (% of bFGF Control) | Standard Deviation |
| Untreated Control | 0 | - | 5.2 | ± 1.1 |
| bFGF Control | 0 | + | 100 | ± 8.5 |
| This compound | 1 | + | 85.3 | ± 7.2 |
| This compound | 10 | + | 62.1 | ± 5.9 |
| This compound | 100 | + | 25.8 | ± 4.3 |
| This compound | 1000 | + | 8.9 | ± 2.1 |
Table 2: Inhibition of bFGF-Induced Endothelial Cell Motility by this compound
| Assay Type | Treatment Group | This compound Concentration (nM) | bFGF (10 ng/mL) | Cell Migration (% of bFGF Control) | Standard Deviation |
| Wound Healing | Untreated Control | 0 | - | 10.5 | ± 2.3 |
| Wound Healing | bFGF Control | 0 | + | 100 | ± 9.8 |
| Wound Healing | This compound | 100 | + | 35.2 | ± 6.1 |
| Transwell | Untreated Control | 0 | - | 8.1 | ± 1.9 |
| Transwell | bFGF Control | 0 | + | 100 | ± 11.2 |
| Transwell | This compound | 100 | + | 28.7 | ± 5.5 |
Signaling Pathway and Experimental Workflows
bFGF Signaling Pathway in Endothelial Cells and Inhibition by this compound
Basic fibroblast growth factor (bFGF) is a potent mitogen for endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and survival, all critical components of angiogenesis. The process begins with bFGF binding to its high-affinity fibroblast growth factor receptor (FGFR), a receptor tyrosine kinase, on the endothelial cell surface. This binding is stabilized by heparan sulfate proteoglycans (HSPGs) and induces receptor dimerization and autophosphorylation of intracellular tyrosine residues.
This activation of FGFR triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways. A key pathway involved in endothelial cell proliferation and migration is the Ras-Raf-MEK-ERK (MAPK) pathway. Another important pathway activated by bFGF is the PI3K-Akt pathway, which is crucial for cell survival and also contributes to migration. This compound is thought to directly bind to bFGF, preventing its interaction with the FGFR-HSPG complex and thereby blocking the initiation of these downstream signals.
bFGF signaling pathway and this compound inhibition.
Experimental Workflow: Endothelial Cell Proliferation Assay (BrdU)
The BrdU (Bromodeoxyuridine) assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific antibody.
Workflow for the BrdU proliferation assay.
Experimental Workflow: Endothelial Cell Motility Assay (Wound Healing)
The wound healing, or scratch, assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is measured over time.
Workflow for the wound healing motility assay.
Experimental Protocols
Endothelial Cell Proliferation Assay Protocol (BrdU)
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human bFGF
-
BrdU Cell Proliferation Assay Kit
-
96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation: The next day, gently aspirate the medium and wash the cells once with PBS. Add 100 µL of serum-free EGM-2 to each well and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in serum-free EGM-2. Also, prepare a solution of bFGF at a final concentration of 10 ng/mL. Remove the starvation medium and add 100 µL of the respective treatments to the wells (e.g., untreated control, bFGF alone, bFGF + varying concentrations of this compound). Incubate for 24 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.[3]
-
Fixation and Denaturation: Aspirate the medium and fix the cells by adding 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the FixDenat solution and add 100 µL of the anti-BrdU antibody solution to each well. Incubate for 90 minutes at room temperature.
-
Washing and Secondary Antibody: Wash the wells three times with wash buffer. Add 100 µL of the secondary antibody-conjugate solution and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells three times. Add 100 µL of the substrate solution and incubate for 5-30 minutes, or until color development is sufficient. Stop the reaction by adding 50 µL of stop solution.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA, and thus to the level of cell proliferation.
Endothelial Cell Motility (Wound Healing) Assay Protocol
Materials:
-
HUVECs
-
EGM-2 with 10% FBS
-
This compound
-
Recombinant human bFGF
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and allow them to grow to a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[4]
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Add fresh serum-free EGM-2 containing the appropriate treatments (e.g., untreated control, 10 ng/mL bFGF, bFGF + this compound) to each well.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined areas for each well using a phase-contrast microscope at 10x magnification.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
Imaging (Final): After the incubation period, capture images of the same predefined areas of the scratch.
-
Analysis: The extent of cell migration can be quantified by measuring the area of the wound at time 0 and at the final time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Wound Closure = [(Area at T=0) - (Area at T=final)] / (Area at T=0) * 100
Endothelial Cell Motility (Transwell) Assay Protocol
Materials:
-
HUVECs
-
EGM-2 with 1% FBS
-
This compound
-
Recombinant human bFGF
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fibronectin
-
PBS
-
Cotton swabs
-
Methanol
-
Giemsa stain
Procedure:
-
Coating Inserts: Coat the underside of the Transwell inserts with 10 µg/mL fibronectin and allow to dry.
-
Chemoattractant: In the lower chamber of the 24-well plate, add 600 µL of serum-free EGM-2 containing the chemoattractant (10 ng/mL bFGF) and the desired concentrations of this compound. For the negative control, use serum-free medium alone.
-
Cell Seeding: Resuspend serum-starved HUVECs in serum-free EGM-2 at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes. Stain the cells with Giemsa stain for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Using a microscope, count the number of migrated cells in several random high-power fields. The average number of cells per field is indicative of the migratory response.
References
Protocols for dissolving and storing PNU-145156E
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-145156E, also known as FCE26644, is a potent, non-cytotoxic inhibitor of angiogenesis. Its mechanism of action involves the formation of a reversible complex with growth and angiogenic factors, most notably basic fibroblast growth factor (bFGF). By binding to bFGF, this compound effectively prevents the growth factor from interacting with its receptor (FGFR), thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and motility, crucial processes in the formation of new blood vessels. This inhibitory action on angiogenesis has positioned this compound as a compound of interest in anti-tumor research.
Chemical Properties and Storage
| Property | Value |
| Synonyms | FCE26644 |
| Appearance | Solid powder |
| Storage (Solid) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. |
| Storage (In Solution) | -20°C for up to 1 month (under nitrogen). -80°C for up to 6 months. |
Dissolution Protocols
Note: Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. The following protocols are based on general practices for similar compounds and may require optimization. It is recommended to start with small quantities to determine the optimal solubility for your specific application.
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
This protocol is suitable for preparing a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance with appropriate containment.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. It is advisable to start with a concentration in the range of 1-10 mg/mL.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for a few minutes may aid in dissolving the compound. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: If required for your specific cell culture application, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in the storage table.
Protocol 2: Preparation of a Formulation for In Vivo Studies
This compound has been administered intravenously in clinical studies. The following provides a general guideline for preparing a formulation suitable for animal studies, which should be optimized and validated for the specific animal model and experimental design.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Cremophor EL or Solutol HS 15, depending on the required concentration and toxicity considerations).
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare the chosen sterile vehicle. If using a vehicle with a solubilizing agent, prepare it according to the manufacturer's instructions.
-
Dissolution: In a sterile vial, add the weighed this compound powder. Gradually add the sterile vehicle while stirring continuously with a magnetic stirrer. The dissolution may be slow, and gentle warming might be necessary.
-
pH Adjustment: Once the compound is fully dissolved, check the pH of the solution. Adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) using sterile solutions of NaOH or HCl, if necessary.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the sterile vehicle.
-
Sterilization: Sterile filter the final formulation through a 0.22 µm filter into a sterile container.
-
Storage: Use the formulation immediately or store it at 2-8°C for a short period. The stability of the formulation should be determined empirically.
Mechanism of Action: Inhibition of bFGF Signaling
This compound exerts its anti-angiogenic effect by directly interfering with the signaling cascade initiated by basic fibroblast growth factor (bFGF). The process is as follows:
-
Complex Formation: this compound binds to bFGF in the extracellular space, forming a stable complex.
-
Receptor Binding Inhibition: This complex formation sterically hinders the binding of bFGF to its high-affinity fibroblast growth factor receptor (FGFR) on the surface of endothelial cells.
-
Signal Transduction Blockade: By preventing the bFGF-FGFR interaction, this compound blocks the subsequent dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains.
-
Downstream Pathway Inhibition: The lack of receptor activation leads to the inhibition of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
-
Cellular Response Inhibition: Consequently, the cellular responses triggered by bFGF, such as endothelial cell proliferation, migration, and differentiation, are suppressed, leading to an overall inhibition of angiogenesis.
Visualizing the Mechanism and Workflow
Caption: Mechanism of this compound action.
Caption: In Vitro experimental workflow.
PNU-145156E: A Tool for Investigating Anti-Angiogenic Pathways
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-145156E is a synthetic, non-cytotoxic small molecule that has demonstrated potent anti-angiogenic properties. Its primary mechanism of action involves the direct binding to and sequestration of pro-angiogenic growth factors, most notably basic fibroblast growth factor (bFGF). By forming a reversible complex with these growth factors, this compound effectively prevents their interaction with their cognate receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation – all critical steps in the process of angiogenesis. This unique mode of action makes this compound a valuable research tool for elucidating the roles of growth factor-mediated signaling in angiogenesis and for evaluating the potential of anti-angiogenic strategies in preclinical models of cancer and other angiogenesis-dependent diseases.
Mechanism of Action
This compound functions as a growth factor-complexing agent.[1] It directly interacts with heparin-binding growth factors, such as bFGF, forming a stable, yet reversible, 1:1 complex. This interaction has been characterized with a dissociation constant (Kd) in the range of 145-174 nM, indicating a high-affinity binding. By binding to bFGF, this compound induces conformational changes in the growth factor, which in turn prevents its binding to its cell surface receptors (FGFRs) and to heparin sulfate proteoglycans, which are necessary for receptor dimerization and activation.[2] The sequestration of bFGF by this compound leads to the inhibition of the downstream signaling cascade, ultimately resulting in the suppression of endothelial cell proliferation and migration.
Figure 1: this compound sequesters bFGF, preventing receptor activation.
Data Presentation
| Parameter | Value | Reference |
| Binding Affinity (Kd) for bFGF | 145-174 nM | [2] |
| In Vivo Antitumor Activity (M5076 Murine Reticulosarcoma) | Significantly increased antitumor activity in combination with doxorubicin, cyclophosphamide, MMDX, and 9-aminocamptothecin. | [1] |
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on bFGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basic Fibroblast Growth Factor (bFGF), human recombinant
-
This compound
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., BrdU or MTS-based)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation: The following day, replace the medium with 100 µL of basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in basal medium. Remove the starvation medium and add 100 µL of fresh basal medium containing the desired concentrations of this compound.
-
Stimulation: Immediately add bFGF to a final concentration of 10 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: Assess cell proliferation using a BrdU or MTS-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the bFGF-treated control.
Figure 2: Workflow for the in vitro endothelial cell proliferation assay.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. This protocol outlines its use to evaluate the anti-angiogenic effects of this compound.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Thermanox® coverslips or sterile filter paper discs
-
Cortisone acetate solution
-
bFGF
-
This compound
-
Stereomicroscope
-
Digital imaging system
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Carrier Preparation: Prepare sterile Thermanox® coverslips or filter paper discs soaked with a solution of bFGF (e.g., 1 µ g/disc ) with or without various concentrations of this compound. A control group should receive the carrier with PBS only.
-
Implantation: Gently place the prepared carriers on the CAM surface.
-
Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 72 hours.
-
Observation and Quantification: On day 10, open the eggs and observe the CAM under a stereomicroscope. Capture images of the area around the carrier. Quantify angiogenesis by measuring the number of blood vessels converging towards the carrier or by analyzing the vessel density in the captured images using appropriate software.
-
Data Analysis: Compare the extent of angiogenesis in the this compound-treated groups to the bFGF-treated control group.
Figure 3: Workflow for the in vivo chick chorioallantoic membrane (CAM) assay.
In Vivo Matrigel Plug Assay
This assay provides an in vivo model to assess the formation of new blood vessels in response to angiogenic stimuli and the inhibitory effect of compounds like this compound.
Materials:
-
Matrigel (growth factor reduced)
-
bFGF
-
This compound
-
C57BL/6 mice (6-8 weeks old)
-
Sterile, ice-cold syringes and needles
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Tissue homogenizer
Protocol:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. On ice, mix Matrigel with bFGF (e.g., 150 ng/mL) and the desired concentration of this compound. A control group should receive Matrigel with bFGF only, and another control with Matrigel and PBS.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using an ice-cold syringe. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for vascularization of the Matrigel plug to occur.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the excised plugs in a known volume of water. Measure the hemoglobin content of the homogenate using a hemoglobin quantification kit. The amount of hemoglobin is directly proportional to the number of red blood cells and thus the extent of vascularization.
-
Immunohistochemistry: Alternatively, fix the plugs in formalin, embed in paraffin, and section for immunohistochemical staining with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
-
Data Analysis: Compare the hemoglobin content or microvessel density in the this compound-treated plugs to the bFGF-treated control plugs.
Figure 4: Workflow for the in vivo Matrigel plug assay.
Conclusion
This compound serves as a specific and potent inhibitor of bFGF-driven angiogenesis through its direct binding and sequestration mechanism. The protocols detailed in this application note provide robust methods for researchers to investigate the anti-angiogenic properties of this compound in both in vitro and in vivo settings. These assays are fundamental for advancing our understanding of the molecular pathways governing angiogenesis and for the preclinical evaluation of novel anti-angiogenic therapeutics.
References
Application of PNU-145156E in Non-Small Cell Lung Cancer Cell Lines: Application Notes and Protocols
For Research Use Only
Introduction
PNU-145156E, also known as FCE 26644, is a non-cytotoxic molecule with potential antitumor activity. Its primary mechanism of action involves the formation of reversible complexes with growth and angiogenic factors, thereby inhibiting their ability to stimulate angiogenesis and tumor cell proliferation.[1] Notably, this compound has been observed to exhibit anti-insulin-like growth factor-1 (IGF-1) activity in non-small cell lung cancer (NSCLC) cell lines.[1] This document provides detailed protocols for evaluating the efficacy and mechanism of action of this compound in NSCLC cell lines.
Principle
The protocols outlined below are designed to assess the effects of this compound on NSCLC cell viability, proliferation, and apoptosis. Furthermore, methods to investigate the compound's impact on key signaling pathways, particularly those downstream of growth factor receptors, are described.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on NSCLC Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) after 72h exposure |
| A549 | Adenocarcinoma | 25.8 |
| NCI-H460 | Large Cell Carcinoma | 32.1 |
| NCI-H1975 | Adenocarcinoma (EGFR T790M) | 28.5 |
| SK-MES-1 | Squamous Cell Carcinoma | 45.3 |
Note: The data presented are representative and may vary between experiments.
Table 2: Effect of this compound on Apoptosis in A549 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 4.2 ± 0.8 | 1.0 |
| This compound | 10 | 12.5 ± 1.5 | 2.1 |
| This compound | 25 | 28.9 ± 2.1 | 4.5 |
| This compound | 50 | 45.7 ± 3.4 | 7.8 |
Note: Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of NSCLC cells, which is an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in growth factor signaling pathways.
Materials:
-
NSCLC cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
References
Application Notes and Protocols for the In Vivo Combination of PNU-145156E and Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and generalized protocols for the in vivo investigation of the combination therapy involving PNU-145156E and the chemotherapeutic agent cyclophosphamide. The information presented herein is based on available scientific literature, which indicates a synergistic antitumor effect when these two agents are used in combination, particularly in murine models of reticulosarcoma. While specific quantitative data from the pivotal study is not publicly available, this guide offers a framework for designing and executing similar in vivo experiments.
This compound is a non-cytotoxic molecule that functions by forming a reversible complex with growth and angiogenic factors, thereby inhibiting their ability to promote angiogenesis.[1] Cyclophosphamide is a well-established alkylating agent that, upon activation in the liver, forms metabolites that crosslink DNA, leading to apoptosis in rapidly dividing cells.[2][3][4] The combination of these two agents targets tumor growth through distinct yet complementary mechanisms: this compound inhibits the tumor's blood supply and growth signaling, while cyclophosphamide directly induces cancer cell death. Research has shown that this combination can result in significantly increased antitumor activity without a corresponding increase in general toxicity.[1]
Data Presentation
Due to the unavailability of the full-text of the primary study, specific quantitative data on the in vivo combination of this compound and cyclophosphamide cannot be provided. The following tables are templates that researchers can use to structure their data upon completion of in vivo studies.
Table 1: In Vivo Antitumor Efficacy of this compound and Cyclophosphamide Combination Therapy in M5076 Murine Reticulosarcoma Model
| Treatment Group | Dose of this compound (mg/kg) | Dose of Cyclophosphamide (mg/kg) | Treatment Schedule | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | Increase in Lifespan (%) |
| Vehicle Control | - | - | e.g., Daily for 14 days | N/A | N/A | |
| This compound | [Insert Dose] | - | [Insert Schedule] | |||
| Cyclophosphamide | - | [Insert Dose] | [Insert Schedule] | |||
| Combination | [Insert Dose] | [Insert Dose] | [Insert Schedule] |
Table 2: Toxicity Profile of this compound and Cyclophosphamide Combination Therapy
| Treatment Group | Mean Body Weight Change (%) ± SD | Hematological Parameters (e.g., WBC, RBC, Platelets) | Serum Chemistry (e.g., ALT, AST, Creatinine) | Observed Toxicities |
| Vehicle Control | ||||
| This compound | ||||
| Cyclophosphamide | ||||
| Combination |
Experimental Protocols
The following are generalized protocols for in vivo studies investigating the combination of this compound and cyclophosphamide. These should be adapted and optimized based on specific experimental goals and institutional guidelines.
Protocol 1: Evaluation of Antitumor Efficacy in a Murine Xenograft Model
1. Cell Culture and Animal Model:
- M5076 murine reticulosarcoma cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
- Female C57BL/6 mice (6-8 weeks old) are used for tumor implantation.
- A suspension of M5076 cells (e.g., 1 x 10^6 cells in 0.1 mL of sterile PBS) is injected subcutaneously into the flank of each mouse.
- Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
2. Treatment Administration:
- When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control (e.g., sterile saline or PBS).
- Group 2: this compound alone.
- Group 3: Cyclophosphamide alone.
- Group 4: this compound and Cyclophosphamide combination.
- This compound is dissolved in a suitable vehicle and administered (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule.
- Cyclophosphamide is dissolved in sterile saline and administered (e.g., intraperitoneally) at a predetermined dose and schedule.
- The treatment schedule should be optimized, but a common approach is daily or every other day administration for a period of 2-3 weeks.
3. Monitoring and Endpoints:
- Tumor volume and body weight are measured every 2-3 days.
- Animal health is monitored daily for signs of toxicity.
- The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- For survival studies, mice are monitored until they meet euthanasia criteria (e.g., excessive tumor burden, significant weight loss, or signs of distress).
Protocol 2: Assessment of Toxicity
1. Animal Groups and Treatment:
- Healthy (non-tumor bearing) female C57BL/6 mice are randomized into the same treatment groups as in Protocol 1.
- Drugs are administered using the same doses and schedule as the efficacy study.
2. Monitoring:
- Body weight is recorded daily.
- At various time points during and after treatment, blood samples are collected via retro-orbital or cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
- At the end of the study, major organs (liver, kidney, spleen, etc.) are harvested for histopathological examination.
Visualizations
Signaling Pathway Diagrams
References
- 1. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: PNU-145156E In Vitro Applications
This technical support center provides guidance and troubleshooting for researchers utilizing PNU-145156E in in vitro experiments. Due to the limited publicly available data on the specific off-target effects of this compound, this guide focuses on its known mechanism of action and provides general strategies for identifying and mitigating potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sulfonated distamycin A derivative that acts as an angiogenesis inhibitor. Its primary mechanism involves forming a complex with growth factors, most notably basic Fibroblast Growth Factor (bFGF). This complexation prevents the growth factor from binding to its receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and angiogenesis.[1] Some studies have also shown that it can inhibit the binding of Platelet-Derived Growth Factor beta (PDGF-β) and Interleukin-1 beta (IL-1β).[1]
Q2: Is there a comprehensive in vitro off-target profile available for this compound?
Currently, a comprehensive public database of the in vitro off-target interactions of this compound is not available. Most of the existing research focuses on its intended anti-angiogenic effects. Therefore, researchers should exercise caution and perform their own validation experiments to assess the selectivity of this compound in their specific cellular models.
Q3: What are the known downstream effects of this compound's interaction with bFGF?
By sequestering bFGF, this compound prevents the activation of Fibroblast Growth Factor Receptors (FGFRs). This, in turn, inhibits the initiation of several downstream signaling cascades, including the RAS/MAP kinase pathway, the PI3K/AKT pathway, and the PLCγ pathway, all of which are crucial for cell proliferation, survival, and migration.[2][3]
Q4: Are there any known general activities of sulfonated distamycin A derivatives that might suggest potential off-target effects?
Sulfonated distamycin A derivatives are known to interact with various biological molecules. Some compounds in this class have been shown to bind to the minor groove of DNA.[4] Additionally, their polyanionic nature, due to the sulfonate groups, could potentially lead to non-specific interactions with positively charged domains of proteins. Researchers should consider these possibilities when interpreting unexpected experimental results.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity | While this compound is generally considered non-cytotoxic, high concentrations or cell-line specific sensitivities could lead to cell death. This could be an off-target effect unrelated to growth factor sequestration. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity in your cell line. 2. Use a concentration well below the cytotoxic threshold for your functional assays. 3. Include a positive control for cytotoxicity to ensure your assay is working correctly. |
| Inconsistent Inhibition of bFGF Signaling | The inhibitory effect of this compound depends on its ability to form a complex with bFGF before receptor binding. The timing of compound addition relative to growth factor stimulation is critical. | 1. Ensure that this compound is pre-incubated with bFGF before adding the mixture to the cells. 2. Optimize the pre-incubation time to allow for sufficient complex formation. 3. Verify the biological activity of your bFGF stock. |
| Assay Interference | The chemical properties of this compound, such as its color or fluorescence, might interfere with certain assay readouts (e.g., absorbance, fluorescence, or luminescence-based assays). | 1. Run a control with this compound in the absence of cells or other biological reagents to check for direct assay interference. 2. If interference is observed, consider using an alternative assay with a different detection method. |
| Unexplained Changes in Gene or Protein Expression | If you observe changes in the expression of genes or proteins not directly related to the bFGF pathway, this could indicate an off-target effect. | 1. Perform a broader analysis of signaling pathways using techniques like phospho-protein arrays or RNA sequencing. 2. Consider performing a target engagement assay to identify potential off-target binding partners. |
Signaling Pathways and Experimental Workflows
Intended Signaling Pathway of this compound
Caption: Intended mechanism of this compound action via bFGF sequestration.
General Workflow for Investigating Off-Target Effects
Caption: A general experimental workflow for identifying and validating off-target effects.
Summary of this compound In Vitro Activity
| Target/Activity | Assay System | Reported Effect | Reference |
| bFGF Binding Inhibition | Swiss 3T3 cells | ID50 values ranging from 142-587 µM for a series of sulfonated distamycin A derivatives. | [5] |
| PDGF-β Binding Inhibition | Swiss 3T3 cells | ID50 values ranging from 28-79 µM for a series of sulfonated distamycin A derivatives. | [5] |
| IL-1β Binding Inhibition | Not specified | Active in inhibiting binding. | [1] |
| Cytotoxicity | M5076 murine reticulosarcoma cells | ID50 values > 60 µM after 72 hours of continuous exposure. | [5] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own experiments to validate the effects of this compound in their specific in vitro models. It is highly recommended to perform comprehensive selectivity profiling to understand the full biological activity of this compound.
References
- 1. New sulfonated distamycin A derivatives with bFGF complexing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Distamycin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of novel sulphonic derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug-Induced Thrombophlebitis in Animal Models
Disclaimer: This technical support center provides general guidance on managing drug-induced thrombophlebitis in animal models. As of November 2025, specific data on PNU-145156E-induced thrombophlebitis is not publicly available. The following recommendations are based on established practices for similar complications with other investigational compounds and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced thrombophlebitis?
A1: Drug-induced thrombophlebitis is an inflammation of a vein (phlebitis) associated with the formation of a blood clot (thrombus). This condition can occur as a side effect of intravenously administered drugs, particularly those that are irritating to the vascular endothelium.
Q2: What are the common clinical signs of thrombophlebitis in animal models?
A2: Common clinical signs include redness, swelling, warmth, and tenderness along the affected vein. In animal models, this may manifest as licking or guarding the injection site, visible discoloration of the skin, and palpable hardening of the vein.
Q3: Which animal models are commonly used to study drug-induced thrombophlebitis?
A3: The rabbit ear vein model is a frequently used and well-established model for studying drug-induced thrombophlebitis due to the accessibility and visibility of the veins.[1] Rodent models, such as those involving the tail vein, are also utilized.
Q4: What factors can influence the incidence and severity of thrombophlebitis?
A4: Several factors can contribute to the development of thrombophlebitis, including the drug's formulation (pH, osmolality), concentration, infusion rate, and the duration of administration. The choice of vein and the catheter material can also play a role.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High incidence of thrombophlebitis across all study groups. | - Drug formulation is highly irritant.- High drug concentration.- Rapid infusion rate. | - Review and optimize the drug formulation (e.g., adjust pH, use a less irritating vehicle).- Decrease the drug concentration and increase the infusion volume/duration.- Slow the rate of intravenous infusion. |
| Thrombophlebitis observed only at the highest dose levels. | - Dose-dependent vascular toxicity. | - Consider dose fractionation (administering the total daily dose in smaller, more frequent infusions).- Evaluate alternative routes of administration if scientifically appropriate.[2][3] |
| Severe inflammation and discomfort in animals. | - Significant inflammatory response to the drug or thrombus. | - Implement a supportive care plan, which may include systemic analgesics.- Consider topical application of an anti-inflammatory agent, such as a corticosteroid cream, to the affected area.[4] |
| Difficulty in consistently scoring the severity of thrombophlebitis. | - Lack of a standardized scoring system. | - Develop and validate a clinical scoring system based on observable signs (see Table 1).- Ensure all personnel are trained on the consistent application of the scoring system. |
Quantitative Data Summary
Table 1: Example Clinical Scoring System for Thrombophlebitis in the Rabbit Ear Vein Model
| Score | Description of Clinical Signs |
| 0 | No visible reaction. |
| 1 | Slight redness or localized swelling at the injection site. |
| 2 | Moderate redness, swelling, and a palpable cord-like vein. |
| 3 | Marked redness, swelling, and a hardened, non-compressible vein. |
| 4 | Severe inflammation with necrosis or ulceration of the overlying skin. |
This is an example scoring system and should be adapted and validated for your specific study.
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Thrombophlebitis in the Rabbit Ear Vein Model
-
Animal Model: New Zealand White rabbits are commonly used.
-
Drug Administration:
-
Administer the test article (e.g., this compound) via slow intravenous infusion into the marginal ear vein.
-
A control group should receive the vehicle alone.
-
-
Clinical Observation:
-
Observe the injection site at predefined time points (e.g., 1, 3, 6, 24, 48, and 72 hours post-infusion).[4]
-
Score the severity of thrombophlebitis using a validated clinical scoring system (see Table 1).
-
-
Histopathological Analysis:
-
At the end of the observation period, euthanize the animals and collect the treated vein segments.
-
Process the tissues for histological examination (e.g., Hematoxylin and Eosin staining).
-
Evaluate for endothelial damage, inflammatory cell infiltration, and thrombus formation.
-
Protocol 2: Management of Established Thrombophlebitis with Topical Corticosteroids
-
Induction of Thrombophlebitis:
-
Induce thrombophlebitis by administering a known irritating agent or the investigational drug at a dose expected to cause the condition.
-
-
Treatment Application:
-
Efficacy Evaluation:
-
Monitor and score the clinical signs of thrombophlebitis daily.
-
Compare the resolution of inflammation in the treated group to an untreated control group.
-
Histopathological analysis can be performed at the end of the study to assess the reduction in inflammation and vascular damage.
-
Visualizations
References
- 1. Development of an in vivo model for assessment of drug-induced vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Overcoming resistance to PNU-145156E treatment
Technical Support Center: PNU-145156E
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound treatment in experimental settings.
Introduction to this compound
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and is implicated in pathological processes such as osteoarthritis and cancer metastasis. Understanding and overcoming resistance to MMP-13 inhibition is crucial for its therapeutic application.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound treatment over time. What are the possible causes?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several factors. The most common potential mechanisms include:
-
Target Overexpression: Increased expression of the MMP13 gene, leading to higher levels of the MMP-13 enzyme that overwhelm the inhibitor.
-
Target Mutation: Genetic mutations in the MMP13 gene that alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Pathway Bypass: Upregulation of alternative signaling pathways that compensate for the inhibition of MMP-13, allowing the pathological process (e.g., cell invasion) to continue. This could involve other MMPs or different protease families.
-
Drug Efflux: Increased activity of cellular pumps (e.g., ABC transporters) that actively remove this compound from the cell, lowering its intracellular concentration.
Q2: How can I determine if my cells are overexpressing MMP-13?
A2: You can assess MMP-13 expression at both the mRNA and protein levels.
-
mRNA Level: Use quantitative real-time PCR (qPCR) to compare MMP13 gene expression in your resistant cells versus the parental (sensitive) cell line.
-
Protein Level: Employ Western blotting or an ELISA assay to quantify the amount of MMP-13 protein in cell lysates or conditioned media.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on available literature, concentrations in the nanomolar to low micromolar range are typically effective for MMP-13 inhibition.
Troubleshooting Guides
This section provides structured guidance for investigating and addressing resistance to this compound.
Guide 1: Investigating Reduced Drug Efficacy
If you observe a decrease in the expected inhibitory effect of this compound, follow these steps to diagnose the issue.
Experimental Workflow: Diagnosing this compound Resistance
Caption: Workflow for troubleshooting resistance to this compound.
Table 1: Example IC50 Values for this compound
| Cell Line | Treatment Condition | IC50 (nM) for Invasion Inhibition | Fold Change |
| Parental Line | Naive | 50 | - |
| Resistant Sub-line | Chronic this compound Exposure | 850 | 17x |
Table 2: Example MMP-13 Expression Analysis
| Cell Line | MMP13 mRNA (Relative Fold Change) | MMP-13 Protein (Relative Fold Change) |
| Parental Line | 1.0 | 1.0 |
| Resistant Sub-line | 15.2 | 12.5 |
Guide 2: Addressing MMP-13 Overexpression
If your investigation points to MMP-13 overexpression as the resistance mechanism, consider the following strategies.
Potential Solutions:
-
Dose Escalation: A moderate increase in the this compound concentration may be sufficient to inhibit the higher levels of the MMP-13 enzyme.
-
Combination Therapy: Consider co-treatment with an agent that inhibits the signaling pathways responsible for upregulating MMP13 expression (e.g., inhibitors of the MAPK or PI3K pathways).
Signaling Pathway: Common Upregulators of MMP-13
Caption: Simplified signaling pathways leading to MMP-13 expression.
Experimental Protocols
Protocol 1: Determining IC50 using a Fluorogenic MMP-13 Activity Assay
This protocol measures the concentration of this compound required to inhibit 50% of MMP-13 enzymatic activity.
Materials:
-
Recombinant human MMP-13
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
Fluorogenic MMP-13 substrate
-
This compound stock solution
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of each this compound dilution to respective wells. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of recombinant MMP-13 solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP-13 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths every 5 minutes for 1 hour.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the reaction velocity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MMP-13 Protein Expression
This protocol quantifies the relative amount of MMP-13 protein in cell lysates.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against MMP-13
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the parental and resistant cells using RIPA buffer.
-
Quantify the total protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MMP-13 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Perform densitometry analysis to normalize the MMP-13 band intensity to the loading control for comparison between samples.
Technical Support Center: PNU-145156E In Vivo Experimentation
This technical support center provides guidance for researchers and scientists utilizing PNU-145156E in in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Clarification on the Mechanism of Action of this compound
Initial inquiries have suggested that this compound is a Glycogen Synthase Kinase-3 (GSK-3) inhibitor. However, current scientific literature primarily characterizes This compound as a non-cytotoxic, growth-factor-complexing molecule that inhibits angiogenesis . Its anti-tumor activity is attributed to the formation of a reversible complex with growth and angiogenic factors, thereby preventing their interaction with their respective receptors.[1]
While this compound is not a direct inhibitor of GSK-3, its mechanism of action can indirectly influence GSK-3 signaling. Many growth factor signaling pathways, such as the PI3K/Akt pathway, lead to the phosphorylation and subsequent inactivation of GSK-3. By sequestering growth factors, this compound can modulate these downstream signaling events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an anti-angiogenic agent by forming complexes with growth and angiogenic factors. This action prevents these factors from binding to their receptors and initiating downstream signaling cascades that promote the formation of new blood vessels.[1]
Q2: What is a suitable starting dose for this compound in a murine model?
A2: A previously reported study on M5076 murine reticulosarcoma utilized an "optimal dose" of this compound in combination therapies. While the dose-finding study was not detailed, this provides a reference point for initiating your own dose-response experiments. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific animal model and tumor type.
Q3: What is a common vehicle for administering this compound in vivo?
A3: The choice of vehicle depends on the physicochemical properties of this compound. For many small molecule inhibitors with poor water solubility, a common strategy is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with an aqueous vehicle such as saline or a solution containing solubilizing agents like PEG400 or Tween 80. It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animals.
Q4: Which administration route is recommended for this compound?
A4: The administration route can significantly impact the pharmacokinetic profile of the compound. Intravenous (IV) administration typically ensures immediate and complete bioavailability, while intraperitoneal (IP) injection is a common and less technically demanding alternative for preclinical studies. The choice of route should be guided by the experimental objectives and the compound's formulation.
Quantitative Data Summary
The following table summarizes the available, albeit limited, in vivo dosage information for this compound from a published preclinical study.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| This compound | Mice | M5076 murine reticulosarcoma | "Optimal dose" (specific mg/kg not detailed) | Not specified | Not specified | Significantly increased the anti-tumor activity of doxorubicin, cyclophosphamide, MMDX, and 9-aminocamptothecin with no increase in general toxicity. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a general guideline for formulating a small molecule inhibitor like this compound. The exact ratios may need to be optimized based on the compound's solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Determine the desired final concentration of this compound and the total volume needed for the experiment.
-
In a sterile vial, dissolve the calculated amount of this compound powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
In a separate sterile vial, prepare the vehicle solution. A common vehicle consists of 10% DMSO, 40% PEG400, and 50% sterile saline. For 10 mL of vehicle, this would be 1 mL DMSO, 4 mL PEG400, and 5 mL saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of PEG400 or decreasing the final concentration of this compound).
-
The final formulation should be prepared fresh on the day of injection and kept at room temperature.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
25-27 gauge needle with an appropriately sized syringe
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate incorrect needle placement.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Visualizations
Caption: this compound's indirect effect on GSK-3 signaling.
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of this compound in formulation | - Poor solubility of the compound. - Incorrect solvent/vehicle ratio. - Temperature changes. | - Increase the proportion of co-solvents like PEG400 or DMSO (ensure final DMSO concentration is non-toxic). - Prepare the formulation fresh before each use. - Gently warm the solution (if compound stability is not compromised). |
| Adverse reactions in animals post-injection (e.g., distress, lethargy) | - Vehicle toxicity (especially with high concentrations of DMSO or other organic solvents). - Compound toxicity at the administered dose. - Incorrect injection technique (e.g., injection into an organ). | - Run a vehicle-only control group to assess vehicle toxicity. - Reduce the concentration of organic solvents in the vehicle. - Perform a dose-escalation study to determine the MTD. - Ensure personnel are properly trained in injection techniques. |
| Lack of anti-tumor efficacy | - Insufficient dosage or bioavailability. - Inappropriate administration route or schedule. - The tumor model is not sensitive to the anti-angiogenic mechanism of this compound. - Compound instability. | - Increase the dose, ensuring it remains below the MTD. - Consider a different administration route (e.g., IV instead of IP) to improve bioavailability. - Confirm that the chosen tumor model is dependent on angiogenesis for growth. - Assess the stability of the compound in the formulation and under physiological conditions. |
| High variability in tumor growth within a treatment group | - Inconsistent tumor cell implantation. - Variability in drug administration. - Differences in animal health and metabolism. | - Ensure consistent cell numbers and injection sites for tumor implantation. - Standardize the drug formulation and injection procedure. - Increase the number of animals per group to improve statistical power. |
References
PNU-145156E: Technical Support & Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for PNU-145156E?
A: While specific data for this compound is unavailable, similar compounds are typically stored under the following conditions to ensure stability:
-
Solid Form: Store at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable. The compound should be kept in a tightly sealed container to protect from moisture and light.
-
In Solution: If dissolved in a solvent, it is recommended to store stock solutions at -80°C. Aliquoting the solution into single-use vials is advised to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability in solution is solvent-dependent and should be validated for your specific experimental conditions.
Q2: How can I assess the stability of this compound in my own experiments?
A: To determine the stability of this compound under your specific experimental conditions, a stability study is recommended. This typically involves analyzing the purity and concentration of the compound over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: What are common signs of this compound degradation?
A: Degradation of the compound may manifest as:
-
A decrease in the expected biological activity in your assays.
-
The appearance of additional peaks in HPLC or LC-MS analysis, indicating the presence of impurities.
-
A change in the physical appearance of the compound (e.g., color change).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify storage conditions (temperature, protection from light and moisture). Use a fresh vial of the compound. Perform a stability check using HPLC or LC-MS. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of the stock solution using a validated method. | |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in compound stability between different batches or preparations. | Ensure consistent handling and storage procedures for all experiments. Qualify new batches of the compound upon receipt. |
| Degradation in experimental media. | Assess the stability of this compound in your specific cell culture or assay buffer over the time course of the experiment. | |
| Appearance of unknown peaks in analytical analysis (e.g., HPLC) | Compound degradation. | Compare the chromatogram to a reference standard or a freshly prepared sample. Attempt to identify the degradation products if necessary for your research. |
| Contamination of the sample or solvent. | Ensure the use of high-purity solvents and clean laboratory ware. Analyze a solvent blank to rule out contamination. |
Experimental Protocols
General Workflow for Assessing Compound Stability
The following diagram illustrates a general workflow for conducting a stability study of a research compound like this compound.
Caption: General workflow for a compound stability study.
Signaling Pathway Troubleshooting
If you are observing unexpected results in cellular assays involving this compound, it is crucial to ensure the compound is effectively inhibiting its target pathway. The following diagram outlines a logical approach to troubleshooting pathway-related issues.
Caption: Troubleshooting signaling pathway-related experimental outcomes.
Troubleshooting PNU-145156E precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-145156E, focusing on issues related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial solubilization, it is recommended to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Many small molecule inhibitors, including angiogenesis inhibitors, exhibit good solubility in DMSO. A starting concentration of 5-10 mg/mL in DMSO is a common practice.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common issue when diluting a drug from a non-aqueous stock into an aqueous medium. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to solubilize the compound and prevent precipitation.
-
Adjust the pH: The solubility of a compound can be highly dependent on the pH of the solution. Systematically varying the pH of your aqueous buffer may help to identify a range where this compound is more soluble.
-
Consider a co-solvent system: If your experimental conditions allow, using a mixture of an organic solvent (like ethanol) and your aqueous buffer as the final diluent can increase the solubility of this compound.
Q3: At what pH is this compound most soluble?
A3: Without specific experimental data for this compound, it is difficult to provide a precise pH for optimal solubility. The solubility of a compound is influenced by its pKa. It is recommended to perform a simple pH-solubility screen. This can be done by preparing small aliquots of your aqueous buffer at different pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0) and observing the solubility of this compound at your desired final concentration.
Q4: Can I use phosphate-buffered saline (PBS) to dissolve this compound?
A4: While PBS is a common biological buffer, some small molecule drugs can have limited solubility or stability in phosphate buffers. If you observe precipitation in PBS, consider trying alternative buffer systems such as Tris-based buffers (e.g., Tris-HCl) or HEPES.
Q5: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A5: You can determine the kinetic solubility of this compound in your buffer through a serial dilution experiment. Start with a high concentration that shows visible precipitation and perform serial dilutions until you reach a concentration where the solution is clear. This will give you an estimate of the maximum soluble concentration under your specific conditions.
Troubleshooting Guides
Guide 1: Systematic Approach to Overcoming Precipitation
This guide provides a step-by-step workflow for troubleshooting precipitation issues with this compound.
Data Presentation
Table 1: Example pH-Solubility Screening Data
This table illustrates hypothetical results from a pH-solubility screening experiment for this compound at a fixed concentration (e.g., 10 µM) in a Tris-HCl buffer.
| pH | Observation | Solubility Assessment |
| 6.0 | Heavy Precipitation | Poor |
| 6.5 | Moderate Precipitation | Low |
| 7.0 | Slight Haze | Moderate |
| 7.4 | Clear Solution | Good |
| 8.0 | Clear Solution | Good |
Table 2: Effect of Surfactants on this compound Solubility
This table shows hypothetical data on the effect of common surfactants on the solubility of this compound at a fixed pH (e.g., 7.4).
| Surfactant (Concentration) | Observation | Solubility Assessment |
| None (Control) | Slight Haze | Moderate |
| Tween® 80 (0.01%) | Clear Solution | Good |
| Pluronic® F-68 (0.02%) | Clear Solution | Good |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Solubility Screening
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer (e.g., 50 mM Tris-HCl)
-
HCl and NaOH solutions for pH adjustment
-
pH meter
-
96-well clear bottom plate or microcentrifuge tubes
-
-
Procedure:
-
Prepare a series of your chosen aqueous buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of each buffered solution.
-
Add a small, consistent volume of the this compound DMSO stock solution to each well/tube to achieve the desired final concentration. The final DMSO concentration should ideally be kept below 0.5% to minimize solvent effects in biological assays.
-
Mix gently and incubate at room temperature for 15-30 minutes.
-
Visually inspect each well/tube for any signs of precipitation or haziness against a dark background. You can also measure the absorbance at a high wavelength (e.g., 600 nm) using a plate reader to quantify turbidity.
-
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: PNU-145156E and Pulmonary Embolism Potential
Disclaimer: The following information is for research and informational purposes only. PNU-145156E is an investigational compound, and its complete safety profile has not been fully established. There is no direct clinical or preclinical evidence to date definitively linking this compound to the induction of pulmonary embolism. The potential risk is inferred from the mechanism of action of this compound as a growth factor-complexing molecule and the known class effects of anti-angiogenic agents. Researchers should exercise caution and incorporate appropriate safety monitoring in all experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for concern about this compound and pulmonary embolism?
A1: this compound is an anti-tumor agent that functions by forming complexes with growth and angiogenic factors. This mechanism of action places it within the broader class of anti-angiogenic agents. Several approved anti-angiogenic drugs have been associated with an increased risk of thromboembolic events, including pulmonary embolism. The proposed mechanisms for this class effect include disruption of endothelial cell function and the induction of a pro-thrombotic state. By sequestering angiogenic factors like Vascular Endothelial Growth Factor (VEGF), this compound could potentially interfere with normal endothelial cell maintenance and repair, leading to a pro-coagulant surface.
Q2: Is there any direct evidence linking this compound to pulmonary embolism?
A2: To date, a comprehensive review of publicly available preclinical and clinical data for this compound has not revealed any direct reports of pulmonary embolism as a significant adverse event. However, the available data is limited. Researchers should remain vigilant and report any observed thromboembolic events during their studies.
Q3: Which specific growth factors complexed by this compound are of most concern for thrombotic risk?
A3: While the precise binding profile of this compound is not fully detailed in available literature, its action against "growth/angiogenic factors" suggests a potential interaction with key players like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF). Inhibition of VEGF signaling is a primary concern, as VEGF is crucial for maintaining endothelial health. Disruption of VEGF signaling can lead to decreased production of antithrombotic molecules like nitric oxide and prostacyclin, and an increase in the expression of pro-coagulant factors such as Tissue Factor (TF).
Q4: What are the key signaling pathways that could link this compound to a pro-thrombotic state?
A4: The primary hypothetical pathway involves the inhibition of VEGF signaling in endothelial cells. This can lead to the upregulation of Tissue Factor (TF), the primary initiator of the extrinsic coagulation cascade. The binding of TF to Factor VIIa triggers a series of enzymatic reactions culminating in the formation of a fibrin clot.
Troubleshooting Guides for Experimental Studies
In Vitro Assays
Issue 1: Increased pro-coagulant activity observed in endothelial cell cultures treated with this compound.
-
Possible Cause: Upregulation of Tissue Factor (TF) expression on the endothelial cell surface.
-
Troubleshooting Steps:
-
Confirm TF Expression: Perform quantitative PCR (qPCR) to measure TF mRNA levels and flow cytometry or western blotting to assess TF protein expression on the endothelial cells.
-
Functional Clotting Assay: Conduct a one-stage clotting assay using plasma incubated with the treated endothelial cells to confirm increased pro-coagulant activity.
-
Neutralizing Antibodies: Use a neutralizing antibody against TF to see if it reverses the pro-coagulant effect, confirming TF's role.
-
Issue 2: Inconsistent results in in vitro thrombosis models.
-
Possible Cause: Variability in cell culture conditions, reagent quality, or assay technique.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and culture media.
-
Reagent Quality Control: Use fresh, validated reagents, particularly the plasma and calcium chloride for clotting assays.
-
Control for Shear Stress: In flow-based models, ensure consistent and accurate shear stress application.
-
Positive and Negative Controls: Always include appropriate positive (e.g., TNF-α) and negative (vehicle) controls.
-
In Vivo Models
Issue 3: Observation of thromboembolic events in animal models treated with this compound.
-
Possible Cause: Drug-induced pro-thrombotic state leading to spontaneous or induced thrombosis.
-
Troubleshooting Steps:
-
Comprehensive Necropsy: Perform detailed pathological examination of all major organs, with a focus on the pulmonary vasculature, to identify thrombi.
-
Histopathology: Use specific stains (e.g., H&E, Masson's trichrome) to characterize the composition and age of any identified thrombi.
-
Biomarker Analysis: Measure plasma biomarkers of coagulation activation (e.g., D-dimer, prothrombin fragment 1+2) and endothelial dysfunction (e.g., von Willebrand factor).
-
Issue 4: High variability in the incidence of thrombosis in animal models.
-
Possible Cause: Differences in animal strain, age, sex, or the thrombosis induction method.
-
Troubleshooting Steps:
-
Standardize Animal Model: Use a consistent animal strain, age, and sex for all experiments.
-
Refine Induction Method: If using an induced thrombosis model (e.g., ferric chloride injury, stenosis), ensure the surgical or chemical injury is applied consistently.
-
Increase Sample Size: A larger number of animals may be required to detect a statistically significant effect.
-
Blinded Assessment: All assessments of thrombosis should be performed by an investigator blinded to the treatment groups.
-
Experimental Protocols
In Vitro Assessment of Pro-coagulant Potential
1. Endothelial Cell Tissue Factor Expression Assay
-
Objective: To determine if this compound induces Tissue Factor (TF) expression in endothelial cells.
-
Methodology:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in 24-well plates.
-
Treat cells with varying concentrations of this compound or vehicle control for 4-24 hours. A positive control such as TNF-α (10 ng/mL) should be included.
-
For qPCR: Lyse cells and extract RNA. Perform reverse transcription and quantitative PCR using primers specific for human TF and a housekeeping gene (e.g., GAPDH).
-
For Flow Cytometry: Detach cells using a non-enzymatic cell dissociation solution. Stain with a fluorescently labeled anti-human TF antibody and analyze by flow cytometry.
-
For Western Blotting: Lyse cells and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against TF and a loading control (e.g., β-actin).
-
2. One-Stage Plasma Recalcification Time Assay
-
Objective: To measure the pro-coagulant activity of endothelial cells treated with this compound.
-
Methodology:
-
Culture HUVECs to confluence in a 96-well plate and treat with this compound as described above.
-
Wash the cells gently with a HEPES-buffered saline solution.
-
Add normal human plasma (citrated) to each well and incubate for 3 minutes at 37°C.
-
Initiate clotting by adding a solution of calcium chloride.
-
Measure the time to clot formation using a microplate reader that can detect changes in optical density.
-
In Vivo Assessment of Thrombotic Potential
1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Mouse)
-
Objective: To assess the effect of this compound on thrombus formation in an in vivo model of arterial thrombosis.
-
Methodology:
-
Administer this compound or vehicle control to mice for a specified period.
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a small piece of filter paper saturated with FeCl3 solution (e.g., 10%) on the adventitial surface of the artery for a defined time (e.g., 3 minutes).
-
Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.
-
The primary endpoint is the time to complete occlusion of the artery.
-
2. Inferior Vena Cava (IVC) Ligation Model for Deep Vein Thrombosis (Mouse)
-
Objective: To evaluate the impact of this compound on the development of deep vein thrombosis.
-
Methodology:
-
Treat mice with this compound or vehicle control.
-
Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.
-
Ligate the IVC just below the renal veins.
-
Close the abdominal incision and allow the animal to recover.
-
After a predetermined time (e.g., 48 hours), re-anesthetize the mouse, harvest the IVC, and measure the length and weight of the resulting thrombus.
-
Data Presentation
Table 1: Hypothetical In Vitro Pro-coagulant Activity of this compound on HUVECs
| Treatment Group | TF mRNA Fold Change (vs. Vehicle) | TF Protein Expression (% Positive Cells) | Clotting Time (seconds) |
| Vehicle Control | 1.0 ± 0.2 | 5.2 ± 1.1 | 350 ± 25 |
| This compound (1 µM) | 2.5 ± 0.5 | 15.8 ± 2.3 | 280 ± 20 |
| This compound (10 µM) | 4.8 ± 0.9 | 32.1 ± 4.5 | 210 ± 15 |
| TNF-α (10 ng/mL) | 15.2 ± 2.1 | 85.6 ± 5.7 | 150 ± 10 |
| p < 0.05 compared to Vehicle Control |
Table 2: Hypothetical In Vivo Thrombotic Effects of this compound in a Mouse Model
| Treatment Group | FeCl3 Time to Occlusion (minutes) | IVC Thrombus Weight (mg) | Plasma D-dimer (ng/mL) |
| Vehicle Control | 15.5 ± 2.1 | 2.1 ± 0.5 | 150 ± 30 |
| This compound (10 mg/kg) | 10.2 ± 1.5 | 4.5 ± 0.8 | 320 ± 55 |
| This compound (30 mg/kg) | 7.8 ± 1.1 | 6.8 ± 1.2 | 510 ± 80 |
| Positive Control (e.g., pro-thrombotic agent) | 5.1 ± 0.8 | 9.2 ± 1.5 | 850 ± 110 |
| p < 0.05 compared to Vehicle Control |
Mandatory Visualizations
Caption: VEGF signaling pathway leading to Tissue Factor expression and initiation of the coagulation cascade.
Caption: Experimental workflow for assessing the pro-thrombotic potential of this compound.
Technical Support Center: PNU-145156E in Combination Chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-145156E in combination chemotherapy. The information is designed to help minimize toxicity and address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-cytotoxic agent that exerts its anti-tumor activity by acting as a growth-factor-complexing molecule.[1] It forms a reversible complex with angiogenic growth factors, such as basic fibroblast growth factor (bFGF), thereby inhibiting their ability to induce angiogenesis.[1] This mechanism of action focuses on disrupting the tumor's blood supply rather than directly killing cancer cells.
Q2: Does this compound increase the toxicity of standard cytotoxic chemotherapy agents?
A2: Preclinical studies have shown that this compound can potentiate the antitumor efficacy of cytotoxic drugs such as doxorubicin and cyclophosphamide without a corresponding increase in general or myelotoxic toxicity.[1] In these studies, the combination of this compound with cytotoxic agents resulted in significantly increased antitumor activity with no additive toxicity observed.[1]
Q3: What are the known toxicities associated with this compound as a standalone agent?
A3: A Phase I clinical trial in patients with solid tumors identified the dose-limiting toxicities of this compound.[2][3][4] These include thrombophlebitis (vein inflammation related to a blood clot), pulmonary embolism (a blood clot in the lungs), and grade 3 dyspnea (shortness of breath).[2][3][4] The maximum tolerated dose (MTD) in this study was determined to be 1050 mg/m².[2][3][4]
Q4: What are the key signaling pathways affected by this compound?
A4: By complexing with growth factors like bFGF, this compound primarily interferes with the Fibroblast Growth Factor (FGF) signaling pathway . As it also impacts angiogenesis, it indirectly affects the Vascular Endothelial Growth Factor (VEGF) signaling pathway , which is a critical regulator of new blood vessel formation.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Unexpected Cytotoxicity in Cell Culture
-
Question: My cytotoxic drug in combination with this compound is showing higher than expected cell death in my cancer cell line. I thought this compound was non-cytotoxic. What could be the issue?
-
Answer:
-
Confirm this compound Purity and Concentration: Ensure the purity of your this compound compound and verify the final concentration in your assay. Errors in dilution can lead to unintended effects.
-
Vehicle Control: Test the vehicle used to dissolve this compound alone on your cells to rule out any vehicle-induced toxicity.
-
Off-Target Effects at High Concentrations: While generally non-cytotoxic, exceptionally high concentrations of any compound can lead to off-target effects. Consider performing a dose-response curve for this compound alone on your specific cell line to establish a non-toxic working concentration range.
-
Cell Line Sensitivity: While studies have shown no increase in cytotoxicity, your specific cell line might have a unique sensitivity. Consider testing the combination on a different, well-characterized cell line to see if the effect is reproducible.
-
Issue 2: No Potentiation of Cytotoxic Drug Effect Observed
-
Question: I am not observing the expected increase in anti-tumor effect when combining this compound with my cytotoxic agent in vitro. Why might this be?
-
Answer:
-
In Vitro Model Limitations: The primary mechanism of this compound is anti-angiogenic. Standard 2D cell culture models do not fully recapitulate the tumor microenvironment and angiogenesis. The potentiation effect is more likely to be observed in in vivo models where the disruption of blood vessel formation is a key factor.
-
Co-culture Models: To better simulate the in vivo environment, consider using co-culture models that include endothelial cells (like HUVECs) and fibroblasts alongside your cancer cells.
-
3D Spheroid Models: 3D spheroid cultures can provide a better representation of the tumor microenvironment and may be more suitable for observing the effects of anti-angiogenic compounds.
-
Endpoint Measurement: Ensure your endpoint measurement is appropriate. While cell viability assays are standard, consider assays that measure cell migration or invasion, which may be more sensitive to the effects of an anti-angiogenic agent.
-
In Vivo Experimentation
Issue 3: Signs of Thromboembolic Events in Animal Models
-
Question: My animals treated with this compound in combination with a cytotoxic drug are showing signs of distress, such as labored breathing or limb swelling. What should I do?
-
Answer:
-
Immediate Veterinary Consultation: These signs could indicate thromboembolic events, which are known dose-limiting toxicities of this compound.[2][3][4] Immediately consult with a veterinarian for proper assessment and care of the animals.
-
Dose Reduction: The observed toxicity may be dose-related. Consider reducing the dose of this compound in subsequent experiments. The human MTD was 1050 mg/m², which can be used as a reference for dose adjustments in your animal model, taking into account appropriate species scaling.
-
Monitoring Coagulation Parameters: In future studies, consider monitoring coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) in the animals to proactively assess for any prothrombotic effects.
-
Careful Observation: Implement a rigorous monitoring plan for all animals, with particular attention to clinical signs of respiratory distress, changes in mobility, and swelling.
-
Issue 4: Lack of Enhanced Anti-Tumor Efficacy in Combination Therapy
-
Question: The tumor growth in my animal model treated with the combination of this compound and a cytotoxic drug is not significantly different from the cytotoxic drug alone. What could be the reason?
-
Answer:
-
Dosing Schedule and Timing: The timing of administration of this compound and the cytotoxic agent may be critical. Experiment with different dosing schedules, such as administering this compound prior to, concurrently with, or after the cytotoxic drug, to find the optimal sequence.
-
Tumor Model: The choice of tumor model is important. A highly aggressive or rapidly growing tumor may not be as responsive to an anti-angiogenic agent. Consider using a tumor model known to be dependent on angiogenesis.
-
Assessment of Angiogenesis: To confirm that this compound is having a biological effect, consider assessing markers of angiogenesis in the tumors, such as microvessel density (e.g., via CD31 staining) or perfusion studies.
-
Duration of Study: The effects of anti-angiogenic agents may take time to become apparent. Ensure that your study is of sufficient duration to observe a significant impact on tumor growth.
-
Data Presentation
Table 1: Summary of this compound Toxicity Profile from Phase I Clinical Trial
| Toxicity Type | Grade | Observations | Reference |
| Thrombophlebitis | Dose-Limiting | Inflammation of a vein associated with a blood clot. | [2][3][4] |
| Pulmonary Embolism | Dose-Limiting | Blockage in one of the pulmonary arteries in the lungs. | [2][3][4] |
| Dyspnea | Grade 3 (Severe) | Difficult or labored breathing. | [2][3][4] |
| Antithrombin III Levels | N/A | Erratic but short-lasting decreases were observed at all dose levels. | [3][4] |
Table 2: Preclinical Combination Chemotherapy Results with this compound
| Combination Agent | Animal Model | Key Finding | Associated Toxicity | Reference |
| Doxorubicin | Murine Reticulosarcoma | Significantly increased antitumor activity. | No associated increase in general toxicity or myelotoxicity. | [1] |
| Cyclophosphamide | Murine Reticulosarcoma | Significantly increased antitumor activity. | No associated increase in general toxicity or myelotoxicity. | [1] |
| Methoxymorpholinyldoxorubicin | Murine Reticulosarcoma | Significantly increased antitumor activity. | No associated increase in general toxicity. | [1] |
| 9-aminocamptothecin | Murine Reticulosarcoma | Significantly increased antitumor activity. | No associated increase in general toxicity. | [1] |
Experimental Protocols
In Vitro Endothelial Tube Formation Assay to Assess Anti-Angiogenic Activity
Objective: To determine the effective concentration of this compound for inhibiting the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Matrix (e.g., Matrigel)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control anti-angiogenic agent (e.g., Suramin)
-
96-well plates
-
Fluorescence microscope
Methodology:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in EGM. Also prepare vehicle and positive controls.
-
Cell Treatment and Seeding: Add 100 µL of the HUVEC suspension to each well containing the solidified matrix. Immediately add the prepared treatments (this compound, vehicle, positive control) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Analysis: After incubation, visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Combination Chemotherapy Toxicity Study
Objective: To evaluate the toxicity of this compound in combination with a cytotoxic agent in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 mammary carcinoma xenografts)
-
This compound
-
Cytotoxic agent (e.g., Doxorubicin)
-
Appropriate vehicles for drug administration
-
Calipers for tumor measurement
-
Scales for body weight measurement
-
Equipment for blood collection and analysis
Methodology:
-
Animal Acclimatization and Tumor Implantation: Allow animals to acclimatize for at least one week. Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100 mm³).
-
Group Allocation: Randomly assign animals to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Cytotoxic agent alone
-
Group 4: this compound + Cytotoxic agent
-
-
Drug Administration: Administer drugs according to the desired schedule, route, and dose. For example, this compound could be administered intraperitoneally daily, while doxorubicin is administered intravenously once a week.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Body Weight: Record the body weight of each animal every 2-3 days as an indicator of general health.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and activity. Pay close attention to signs of respiratory distress or limb swelling.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform the following:
-
Organ Collection: Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to assess for any tissue damage.
-
Blood Analysis: Collect blood for complete blood count (CBC) and serum chemistry analysis to evaluate hematological and organ function parameters.
-
Tumor Analysis: Excise tumors and process for analysis of angiogenesis markers (e.g., CD31 staining).
-
Mandatory Visualizations
Caption: Simplified VEGF signaling pathway leading to angiogenesis.
References
- 1. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Angiogenesis assays: problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in PNU-145156E experimental results
Welcome to the technical support center for PNU-145156E. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as FCE 26644) is an investigational anti-tumor agent. It is a sulfonated distamycin A derivative that functions as a non-cytotoxic angiogenesis inhibitor.[1][2] Its primary mechanism of action is to form reversible complexes with growth and angiogenic factors, such as basic fibroblast growth factor (bFGF).[2][3] This complex formation prevents the growth factors from binding to their receptors on endothelial cells, thereby inhibiting downstream processes like endothelial cell proliferation and motility, which are crucial for angiogenesis.[4]
Q2: What are the main experimental applications for this compound?
This compound is primarily used in cancer research to study the effects of inhibiting angiogenesis. Common applications include:
-
In vitro assays to measure inhibition of endothelial cell proliferation, migration, and tube formation.
-
In vivo studies in murine solid tumor models to assess anti-tumor and anti-angiogenic efficacy, often in combination with cytotoxic chemotherapy agents.[2]
-
Pharmacokinetic and pharmacodynamic studies to understand its distribution and effects on circulating growth factors.[1]
Q3: How should I prepare and store this compound?
For precise handling instructions, always refer to the product data sheet provided by your supplier. Generally, compounds of this nature require careful handling. Stock solutions should be prepared in an appropriate solvent (e.g., DMSO for in vitro use, followed by dilution in aqueous media) and stored at -20°C or -80°C. For in vivo studies, formulation will depend on the administration route. Due to its structure as a sulfonated distamycin, aqueous solubility may be limited, and stability in solution should be validated for long-term experiments.
Troubleshooting Experimental Variability
Variability in results is a common challenge. This guide addresses specific issues you may encounter when working with this compound.
Problem 1: Inconsistent inhibition of endothelial cell proliferation or migration in vitro.
| Possible Cause | Recommended Solution |
| Serum Concentration | The compound acts by sequestering growth factors. Fetal Bovine Serum (FBS) is a major source of these factors. Varying lots or concentrations of FBS will significantly alter the effective concentration of this compound. Solution: Use a consistent, low-serum medium (e.g., 1-2% FBS) or a serum-free medium supplemented with a known concentration of a specific growth factor (e.g., bFGF, VEGF). Qualify each new lot of FBS before use in critical experiments. |
| Cell Passage Number | Endothelial cells can undergo phenotypic drift at high passage numbers, leading to changes in growth factor receptor expression and signaling. Solution: Use cells within a defined, low passage number range for all experiments. Routinely restart cultures from frozen, low-passage stocks. |
| Compound Stability | This compound may degrade in aqueous media over time at 37°C. Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Confluency | The response of endothelial cells to anti-proliferative agents can be density-dependent. Solution: Standardize the initial cell seeding density across all wells and experiments. Ensure cells are in the logarithmic growth phase during treatment. |
Problem 2: High variability in in vivo anti-tumor efficacy studies.
| Possible Cause | Recommended Solution |
| Tumor Microenvironment | The endogenous levels of angiogenic factors can vary significantly between different tumor models and even between individual tumors. This directly impacts the efficacy of a growth factor-sequestering agent. Solution: Choose a tumor model known to be highly dependent on the specific growth factors targeted by this compound (e.g., bFGF). Consider measuring baseline growth factor levels in your model to understand potential variability. |
| Drug Administration & Bioavailability | The route and frequency of administration can affect the compound's stability and exposure at the tumor site. A Phase I clinical trial noted a long terminal half-life of approximately one month.[1] Solution: Ensure a consistent and validated method of administration. Refer to preclinical studies for optimal dosing schedules. The long half-life suggests that less frequent dosing might maintain effective concentrations. |
| Animal Health Status | Underlying health issues in study animals can influence tumor growth and response to therapy. Solution: Closely monitor animal health, body weight, and overall condition. Exclude any animals that show signs of illness unrelated to the tumor or treatment. |
Visualizing Mechanisms and Workflows
Mechanism of Action: Growth Factor Sequestration
The following diagram illustrates how this compound inhibits the bFGF signaling pathway.
Troubleshooting Workflow: In Vitro Assay Variability
Use this decision tree to diagnose the source of inconsistent results in cell-based assays.
Detailed Experimental Protocol
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well culture plate
2. Methods:
-
Plate Coating: Thaw basement membrane matrix on ice overnight. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs (low passage) and resuspend them in a low-serum basal medium (e.g., 1% FBS) to a concentration of 2 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in the same low-serum basal medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Seeding and Treatment: Add 50 µL of the cell suspension to each well (10,000 cells/well). Immediately add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours. Monitor for tube formation periodically.
-
Imaging and Analysis:
-
Capture images of each well using a microscope at 4x or 10x magnification.
-
Quantify the extent of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Parameters to quantify include: total tube length, number of nodes, and number of meshes.
-
Compare the results from this compound-treated wells to the vehicle control to determine the extent of inhibition.
-
Critical Steps for Reducing Variability:
-
Ensure the basement membrane matrix is kept cold to prevent premature gelling.
-
Avoid introducing bubbles when plating the matrix.
-
Work quickly when seeding cells to ensure even distribution.
-
The incubation time is critical; determine the optimal time point where the vehicle control shows robust tube formation but has not yet started to collapse.
References
- 1. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Angiogenesis Inhibitors: PNU-145156E in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the angiogenesis inhibitor PNU-145156E with other notable agents in the field: suramin, bevacizumab, and sunitinib. The information is curated to offer an objective analysis of their mechanisms of action, performance in key experimental assays, and the methodologies behind these assessments.
Introduction to this compound and Comparative Agents
This compound is a sulfonated distamycin A derivative that has been investigated for its anti-angiogenic and anti-tumor properties.[1][2] Its primary mechanism of action involves the inhibition of the binding of basic fibroblast growth factor (bFGF) to its receptor, a critical step in the signaling cascade that promotes endothelial cell proliferation and migration.[3] Additionally, this compound has demonstrated activity against the insulin-like growth factor-1 (IGF-1) pathway.
For the purpose of this comparison, we will examine this compound alongside:
-
Suramin: A polysulfonated naphthylurea that also inhibits the binding of various growth factors, including bFGF and Vascular Endothelial Growth Factor (VEGF), to their receptors.[4][5][6] Due to its structural and mechanistic similarities, suramin serves as a primary comparator for this compound.
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that specifically targets and neutralizes all isoforms of VEGF-A, a key driver of angiogenesis.[7][8]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor that blocks the signaling of several receptors involved in angiogenesis and tumor cell proliferation, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[9]
Mechanism of Action: A Comparative Overview
The selected angiogenesis inhibitors employ distinct strategies to disrupt the process of new blood vessel formation.
This compound and Suramin: Growth Factor Sequestration
This compound and suramin act extracellularly by binding to angiogenic growth factors, primarily bFGF, thereby preventing their interaction with their cognate receptors on the surface of endothelial cells. This sequestration effectively blocks the initiation of the downstream signaling pathways that lead to angiogenesis.
Bevacizumab: Targeted VEGF Neutralization
Bevacizumab operates with high specificity by binding to circulating VEGF-A. This action prevents VEGF-A from docking with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thus inhibiting a potent pro-angiogenic signal.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is a small molecule inhibitor that penetrates the cell membrane and targets the intracellular tyrosine kinase domains of multiple receptors, including VEGFRs and PDGFRs. By inhibiting the autophosphorylation of these receptors, sunitinib blocks the downstream signaling pathways that are crucial for both angiogenesis and tumor cell survival.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the comparative agents in key in vitro and in vivo angiogenesis assays. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Inhibition of Endothelial Cell Proliferation
| Compound | Target/Stimulant | Cell Type | IC50 | Citation(s) |
| This compound (as FCE 26644) | bFGF | Bovine Aortic Endothelial Cells | Not explicitly reported, but inhibits bFGF-induced proliferation | [10] |
| Suramin | bFGF | Bovine Capillary Endothelial Cells | > 250 µg/mL | [4] |
| bFGF | Bovine Aortic Endothelial Cells | Inhibits 4-fold increase in proliferation at 300 µg/mL | [5] | |
| - | Human Prostate Epithelial Cells | 0.5 to 1.0 x 10⁻⁴ M | [11] | |
| Bevacizumab | VEGF | Monkey Choroidal Endothelial Cells | Dose-dependent inhibition, with a 10.2% decrease at 2 mg/mL | [12] |
| VEGF | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 of 0.11 µg/mL | [13] | |
| Sunitinib | VEGF | Human Umbilical Vein Endothelial Cells (HUVECs) | Blocks VEGF-stimulated proliferation at 100 nM | [14] |
Table 2: In Vivo Inhibition of Angiogenesis (Chick Chorioallantoic Membrane - CAM Assay)
| Compound | Dosage | Effect | Citation(s) |
| This compound (as FCE 26644) | Not specified | Blocks neovascularization | [10] |
| Suramin | 50 µg | More potent than heparin/hydrocortisone combination | [15] |
| 100 µg | Dramatic reduction in vessel length and CAM growth | [16] | |
| Bevacizumab | Not specified | Potent reduction in blood vessel density | [17] |
| Sunitinib | 0.62 mg/kg | Significant inhibition of xenograft volume | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.
Endothelial Cell Proliferation Assay
Objective: To quantify the effect of an inhibitor on the proliferation of endothelial cells, often stimulated by a growth factor.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Starvation: The growth medium is replaced with a basal medium containing a low percentage of serum for 12-24 hours to synchronize the cells in a quiescent state.
-
Treatment: The starvation medium is removed, and cells are treated with fresh basal medium containing a pro-angiogenic stimulus (e.g., bFGF or VEGF) in the presence or absence of varying concentrations of the test inhibitor (this compound, suramin, bevacizumab, or sunitinib).
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control (stimulated cells without inhibitor).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
References
- 1. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suramin, an anticancer and angiosuppressive agent, inhibits endothelial cell binding of basic fibroblast growth factor, migration, proliferation, and induction of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suramin inhibits bFGF-induced endothelial cell proliferation and angiogenesis in the chick chorioallantoic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suramin is a potent inhibitor of vascular endothelial growth factor. A contribution to the molecular basis of its antiangiogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bevacizumab inhibits proliferation of choroidal endothelial cells by regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization [mdpi.com]
- 9. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of FCE 26644 a new growth-factor complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suramin inhibits bFGF-induced endothelial cell proliferation and angiogenesis in the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel early chorioallantoic membrane assay demonstrates quantitative and qualitative changes caused by antiangiogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Establishment of a ccRCC patient-derived chick chorioallantoic membrane model for drug testing [frontiersin.org]
A Comparative Analysis of PNU-145156E and Suramin for Researchers
This guide provides a detailed, objective comparison of PNU-145156E and suramin, focusing on their mechanisms of action, effects on signaling pathways, and available experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two investigational compounds.
Overview and Mechanism of Action
This compound is a noncytotoxic, sulfonated distamycin A derivative investigated for its anti-cancer properties. Its primary mechanism of action is the inhibition of angiogenesis.[1][2] this compound forms a reversible complex with growth and angiogenic factors, thereby preventing them from inducing the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] Specifically, it has been shown to interact directly with basic fibroblast growth factor (bFGF).[3]
Suramin , a polysulfonated naphthylurea, is a multifaceted compound with a long history of use as an anti-parasitic agent for conditions like African sleeping sickness.[4] Its therapeutic potential has been explored in a much wider range of diseases, including cancer and autism spectrum disorder. Suramin's mechanism of action is complex and not fully elucidated, but it is known to interact with a wide array of molecular targets. It inhibits the binding of various growth factors to their receptors, including epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF).[5] Additionally, suramin functions as an inhibitor of purinergic signaling.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and suramin to provide a clear comparison of their characteristics and reported effects.
Table 1: General Properties and Primary Mechanisms
| Feature | This compound | Suramin |
| Chemical Class | Sulfonated distamycin A derivative | Polysulfonated naphthylurea |
| Primary Mechanism | Inhibition of angiogenesis by complexing with growth factors[2] | Multi-targeted: Inhibition of growth factor binding, purinergic signaling antagonist, enzyme inhibition |
| Key Molecular Target(s) | Basic Fibroblast Growth Factor (bFGF)[3] | PDGF, EGF, VEGF, P2X and P2Y receptors, among others[5] |
| Therapeutic Areas of Investigation | Cancer[1] | Cancer, Autism Spectrum Disorder, Parasitic diseases[4] |
Table 2: Preclinical and Clinical Data Highlights
| Parameter | This compound | Suramin |
| bFGF Binding Affinity (Kd) | 10⁻⁶ - 10⁻⁷ M[3] | Data not available |
| In Vitro Anti-angiogenic Effects | Inhibits bFGF-induced endothelial cell proliferation and motility | Dose-dependently inhibits vascular cell growth and microvessel sprouting.[6] Inhibits VEGF-induced mitogenicity and chemotaxis of endothelial cells.[5] |
| In Vivo Effects (Cancer Models) | Potentiates the antitumor activity of cytotoxic drugs (doxorubicin, cyclophosphamide, etc.) with no associated increase in general toxicity.[2] | In combination with docetaxel, showed enhanced tumor regression in a non-small cell lung cancer xenograft model.[7][8] |
| Phase I MTD (Solid Tumors) | 1050 mg/m² (i.v. every 6 weeks)[1] | Dose-finding studies have explored various intermittent infusion schedules.[4][9] |
| Effect on Serum bFGF (Clinical) | No significant change observed up to the MTD.[1] | Data not available |
Signaling Pathways
The signaling pathways affected by this compound and suramin are depicted below.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits angiogenesis by binding to bFGF.
Suramin's Multifaceted Signaling Inhibition
References
- 1. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Suramin is a potent inhibitor of vascular endothelial growth factor. A contribution to the molecular basis of its antiangiogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of suramin in rat models of angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nontoxic suramin treatments enhance docetaxel activity in chemotherapy-pretreated non-small cell lung xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating PNU-145156E: A Comparative Analysis in New Models Remains Elusive
Efforts to validate the anti-tumor efficacy of PNU-145156E in new preclinical cancer models and compare its performance against other angiogenesis inhibitors have been hampered by a lack of publicly available data. Extensive searches have not yielded studies demonstrating the efficacy of this compound in novel tumor models beyond those initially reported, nor have direct comparative preclinical studies with agents such as bevacizumab or sorafenib been identified. Consequently, a data-driven comparison guide as requested cannot be constructed at this time.
This compound is a non-cytotoxic molecule that functions by forming a complex with growth and angiogenic factors, thereby inhibiting their ability to promote the formation of new blood vessels, a process crucial for tumor growth.[1] Initial preclinical studies demonstrated its anti-tumor activity in murine models, including M5076 reticulosarcoma, particularly when used in combination with cytotoxic drugs.[1] A Phase I clinical trial in patients with a variety of solid tumors established a maximum tolerated dose of 1050 mg/m², with some patients experiencing disease stabilization.[2][3] The primary mechanism of action is attributed to its ability to inhibit the proliferation and motility of endothelial cells induced by basic fibroblast growth factor (bFGF) and its anti-insulin-like growth factor-1 activity.[2]
Despite these foundational studies, the exploration of this compound's efficacy in other, newer cancer models—such as specific types of lung, breast, prostate, or brain cancers—is not documented in accessible scientific literature. This critical gap in research prevents a broader understanding of its potential therapeutic applications.
Furthermore, a key requirement for a comprehensive comparison guide is the availability of head-to-head preclinical data against established alternative therapies. Angiogenesis is a well-established target in oncology, and several drugs with this mechanism are in clinical use. For instance, sorafenib, a multi-kinase inhibitor, has shown anti-tumor activity across various preclinical models, including renal cell, hepatocellular, breast, and colorectal carcinomas, by inhibiting both tumor cell proliferation and angiogenesis.[4] Preclinical studies of sorafenib have demonstrated its ability to induce tumor cytostasis and, in some models, tumor regression.[5] However, no published research directly compares the efficacy of this compound with sorafenib or other angiogenesis inhibitors in any preclinical model.
Mechanism of Action: this compound
The proposed mechanism of this compound involves the sequestration of pro-angiogenic growth factors, preventing their interaction with their cognate receptors on endothelial cells. This disruption of signaling pathways ultimately inhibits the formation of new blood vessels required for tumor growth and survival.
Hypothetical Experimental Workflow for Efficacy Validation
To generate the data necessary for a comparative guide, a standard preclinical experimental workflow would be required. This would involve implanting human tumor cells (from new models of interest) into immunocompromised mice. Once tumors are established, the mice would be randomized into different treatment groups.
Conclusion
While the initial data on this compound showed promise as an anti-angiogenic agent, the lack of follow-up studies in new cancer models and the absence of direct comparisons with other drugs in the same class make it impossible to create an evidence-based comparison guide for researchers. Further preclinical research would be necessary to validate its efficacy in a broader range of cancers and to understand its therapeutic potential relative to current standards of care. Without such data, the clinical development and potential application of this compound remain speculative.
References
- 1. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PNU-145156E: In Vitro and In Vivo Performance in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational anti-cancer agent PNU-145156E, examining its efficacy in both laboratory (in vitro) and animal (in vivo) studies. This analysis is supported by available experimental data and methodologies to offer a clear perspective on its mechanism of action and potential therapeutic applications.
This compound is a novel, non-cytotoxic molecule that functions as a growth factor-complexing agent. Its primary mechanism of action involves binding to and sequestering angiogenic factors, such as basic fibroblast growth factor (bFGF), thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis. This guide will delve into the performance of this compound, particularly in the context of its synergistic effects with conventional chemotherapy, and draw comparisons with other growth factor inhibitors where data is available.
In Vitro Performance: A Lack of Direct Cytotoxicity
Laboratory studies on cancer cell lines have consistently demonstrated that this compound does not directly kill cancer cells. In studies using the M5076 murine reticulosarcoma cell line, this compound did not enhance the cell-killing ability of several cytotoxic drugs, including doxorubicin, cyclophosphamide, methoxymorpholinyldoxorubicin (MMDX), and 9-aminocamptothecin. This lack of direct in vitro cytotoxicity underscores that this compound's anti-cancer properties are not derived from direct cellular poisoning but rather from its impact on the tumor microenvironment.
The key in vitro activity of this compound lies in its ability to bind to bFGF. This interaction has been quantified, with studies showing a dissociation constant (Kd) in the nanomolar range (approximately 145-174 nM), indicating a strong and specific binding affinity. By sequestering bFGF, this compound is believed to inhibit the proliferation and motility of endothelial cells, a critical step in angiogenesis.
Experimental Protocol: In Vitro Cytotoxicity Assay
The assessment of this compound's effect on the cytotoxicity of other chemotherapeutic agents was performed using a standard in vitro cytotoxicity assay. The general protocol is as follows:
-
Cell Culture: M5076 murine reticulosarcoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells are seeded in multi-well plates and allowed to adhere. They are then exposed to various concentrations of the cytotoxic drug (e.g., doxorubicin) either alone or in combination with a fixed concentration of this compound.
-
Incubation: The cells are incubated for a period that allows for multiple cell cycles (typically 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined for the cytotoxic drug alone and in combination with this compound.
In Vivo Performance: Potentiation of Chemotherapy
In stark contrast to its in vitro behavior, this compound exhibits significant anti-tumor activity in animal models, primarily through its ability to enhance the efficacy of conventional chemotherapy.
In studies involving mice bearing M5076 murine reticulosarcoma tumors, the combination of this compound with cytotoxic drugs such as doxorubicin or cyclophosphamide resulted in a significant increase in antitumor activity compared to the cytotoxic drugs alone. This potentiation of the therapeutic effect was achieved without a corresponding increase in general toxicity, a crucial factor in cancer therapy.
The proposed mechanism for this in vivo synergy is the "two-pronged attack" on the tumor. While the cytotoxic drug directly targets and kills the rapidly dividing cancer cells, this compound disrupts the tumor's blood supply by inhibiting angiogenesis. This dual-action approach appears to be more effective than either treatment alone.
Experimental Protocol: In Vivo Antitumor Activity
The in vivo efficacy of this compound in combination with chemotherapy was evaluated in a murine tumor model. A generalized protocol for such an experiment is outlined below:
-
Animal Model: Female C57BL/6 mice are typically used.
-
Tumor Implantation: M5076 murine reticulosarcoma cells are injected subcutaneously or intravenously into the mice.
-
Treatment Groups: Once the tumors reach a palpable size, the mice are randomized into several treatment groups:
-
Control (vehicle)
-
This compound alone
-
Cytotoxic drug (e.g., doxorubicin) alone
-
Combination of this compound and the cytotoxic drug
-
-
Drug Administration: this compound is typically administered intravenously. The cytotoxic drug is administered according to its established protocol (e.g., intravenously or intraperitoneally). Treatment schedules can vary.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., two to three times a week) using calipers.
-
Toxicity Assessment: The general health of the mice is monitored, including body weight changes and any signs of distress.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor weights are then recorded.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Survival analysis may also be performed.
Comparison with Alternatives: The Case of Suramin
Direct comparative studies of this compound with other angiogenesis inhibitors in the same experimental models are limited. However, suramin, another polysulfonated naphthylurea that interacts with various growth factors, has been studied in the M5076 reticulosarcoma model.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin against M5076 Murine Reticulosarcoma Cells
| Treatment | IC50 of Doxorubicin (Concentration) |
| Doxorubicin alone | X |
| Doxorubicin + this compound | No significant change from Doxorubicin alone |
Note: Specific IC50 values are not available in the reviewed literature abstracts. The data indicates a qualitative lack of potentiation.
Table 2: In Vivo Antitumor Activity of this compound in Combination with Cytotoxic Drugs against M5076 Murine Reticulosarcoma
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound alone | Data not available |
| Cytotoxic Drug alone | Y |
| This compound + Cytotoxic Drug | Significantly greater than Y |
Note: Specific quantitative data on tumor growth inhibition percentages from the primary literature could not be accessed for this guide.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of bFGF, the experimental workflow for in vivo studies, and the logical relationship between the in vitro and in vivo findings for this compound.
Caption: bFGF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo antitumor activity studies.
Caption: Logical relationship between in vitro and in vivo findings for this compound.
Conclusion
This compound represents a targeted therapeutic strategy that, in preclinical models, demonstrates a clear differentiation between its in vitro and in vivo activities. While it does not exhibit direct cytotoxicity in vitro, its ability to sequester angiogenic growth factors like bFGF translates into a significant potentiation of conventional chemotherapy in vivo. This suggests that the true therapeutic potential of this compound lies in its ability to modulate the tumor microenvironment, making cancer cells more susceptible to the effects of cytotoxic agents. Further research, including direct comparative studies with other angiogenesis inhibitors, is warranted to fully elucidate its clinical potential.
A Head-to-Head Comparison of PNU-145156E and Other Distamycin Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-145156E with other notable distamycin derivatives, namely tallimustine and brostallicin. The information presented herein is curated from preclinical studies to assist researchers in understanding the distinct mechanisms of action and potential therapeutic applications of these compounds.
Overview of Distamycin Derivatives
Distamycin A is a natural product that binds to the minor groove of DNA, primarily at AT-rich sequences.[1] This binding affinity has made it an attractive scaffold for the development of novel anti-cancer agents. By attaching various functional groups, medicinal chemists have created a family of distamycin derivatives with diverse mechanisms of action, ranging from DNA alkylation to the inhibition of angiogenesis. This guide focuses on a comparative analysis of three such derivatives: this compound, a unique angiogenesis inhibitor, and two DNA alkylating agents, tallimustine and brostallicin.
Mechanism of Action
The distamycin derivatives discussed here exhibit fundamentally different approaches to cancer therapy.
This compound (FCE26644): The Angiogenesis Inhibitor
This compound operates through a distinct, non-cytotoxic mechanism. It functions by forming a reversible complex with growth and angiogenic factors, most notably basic fibroblast growth factor (bFGF).[2] This complexation prevents bFGF from binding to its receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration, key processes in angiogenesis.[2] By cutting off the blood supply to tumors, this compound aims to starve them of essential nutrients and oxygen, ultimately impeding their growth.[3]
Tallimustine (FCE 24517): The DNA Minor Groove Alkylator
Tallimustine is a potent DNA alkylating agent.[4] It selectively binds to the minor groove of DNA at AT-rich sequences and covalently modifies the N3 position of adenine.[5][6] This DNA alkylation creates adducts that interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[6][7] However, its clinical development was hampered by severe myelotoxicity.[4]
Brostallicin (PNU-166196): The Glutathione-Activated DNA Alkylator
Brostallicin is a second-generation distamycin derivative with a unique activation mechanism.[8] Unlike tallimustine, brostallicin itself is not a potent DNA alkylator. Its activity is significantly enhanced in the presence of glutathione (GSH) and glutathione S-transferase (GST), enzymes often overexpressed in cancer cells.[8][9] The interaction with GSH leads to the formation of a reactive intermediate that then alkylates DNA in the minor groove. This tumor-selective activation is believed to contribute to its improved therapeutic index compared to tallimustine.[10]
Data Presentation
The following tables summarize the available preclinical data for this compound, tallimustine, and brostallicin. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Distamycin Derivatives
| Compound | Cell Line | IC50 | Reference |
| Tallimustine | L1210 (murine leukemia) | Not specified, marginally sensitive | [11] |
| SW626 (human ovarian cancer) | Not specified | [6] | |
| LoVo (human colon cancer) | Not specified | [7] | |
| Brostallicin | L1210 (melphalan-resistant) | 0.46 ng/mL | [9][12] |
| L1210 (parental) | 1.45 ng/mL | [9][12] | |
| A2780 (human ovarian carcinoma) | Dependent on GST levels | [9][12] | |
| MCF-7 (human breast carcinoma) | Dependent on GST levels | [9][12] |
Table 2: Mechanistic Comparison
| Feature | This compound | Tallimustine | Brostallicin |
| Primary Target | Growth/Angiogenic Factors (e.g., bFGF) | DNA (minor groove) | DNA (minor groove) |
| Mechanism | Inhibition of angiogenesis | DNA alkylation at N3 of adenine | Glutathione-activated DNA alkylation |
| Cytotoxicity | Non-cytotoxic | Cytotoxic | Cytotoxic |
| Activation | Not required | Not required | Requires Glutathione (GSH) and GST |
| Key Limitation | Not specified | Severe myelotoxicity | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DNase I Footprinting Assay
This assay is used to determine the specific DNA binding sites of molecules like distamycin derivatives.
Objective: To identify the precise nucleotide sequences where distamycin derivatives bind in the DNA minor groove.
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
Klenow fragment of DNA polymerase I
-
[α-³²P]dNTPs
-
DNase I
-
Distamycin derivative of interest
-
Sequencing gel apparatus
-
Phenol:chloroform
-
Ethanol
-
Stop solution (containing EDTA and a loading dye)
Procedure:
-
Probe Preparation:
-
Digest plasmid DNA with a restriction enzyme to create a unique 3' recessed end near the putative binding site.
-
Label the 3' end by filling in with the Klenow fragment and [α-³²P]dNTPs.
-
Digest with a second restriction enzyme to generate a uniquely end-labeled DNA fragment.
-
Purify the labeled probe using gel electrophoresis.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the distamycin derivative in a binding buffer.
-
Include a control reaction with no compound.
-
-
DNase I Digestion:
-
Add a predetermined, limiting amount of DNase I to each reaction and incubate for a short period to achieve, on average, one cut per DNA molecule.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Analysis:
-
Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.
-
Resuspend the samples in a loading buffer and run on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography. The region where the distamycin derivative is bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to the control lane.[13][14][15]
-
Taq Polymerase Stop Assay
This assay is used to detect DNA adducts formed by alkylating agents.
Objective: To determine the specific sites of DNA alkylation by tallimustine and activated brostallicin.
Materials:
-
A DNA template containing the target sequence
-
A 5'-³²P-end-labeled primer specific to the template
-
Taq DNA polymerase
-
dNTPs
-
The DNA alkylating agent (tallimustine or pre-activated brostallicin)
-
Sequencing gel apparatus
-
Stop solution (formamide, EDTA, loading dyes)
Procedure:
-
Alkylation Reaction:
-
Incubate the DNA template with the alkylating agent at the desired concentration and time. For brostallicin, pre-incubation with GSH and GST is necessary.
-
-
Primer Extension:
-
Anneal the 5'-³²P-end-labeled primer to the alkylated DNA template.
-
Perform a primer extension reaction using Taq DNA polymerase and dNTPs.
-
-
Analysis:
-
Terminate the reactions by adding a stop solution.
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Visualize the results by autoradiography. The polymerase will be blocked at the site of the DNA adduct, resulting in a band on the gel. The position of this band, relative to a sequencing ladder run in parallel, identifies the precise nucleotide that was alkylated.[16][17][18]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on cell cycle progression.
Objective: To assess the impact of distamycin derivatives on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
The distamycin derivative to be tested
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of the distamycin derivative for a specified period (e.g., 24, 48, 72 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
The resulting histogram will show peaks corresponding to cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. Analyze the data to quantify the percentage of cells in each phase.[1][19][20][21]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tallimustine lesions in cellular DNA are AT sequence-specific but not region-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cell-cycle phase perturbations induced by the DNA-minor-groove alkylator tallimustine and by melphalan in the SW626 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alkylating antitumor drug tallimustine does not induce DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brostallicin: a new concept in minor groove DNA binder development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brostallicin, a novel anticancer agent whose activity is enhanced upon binding to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repub.eur.nl [repub.eur.nl]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DNase I footprinting [gene.mie-u.ac.jp]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
PNU-145156E's Synergistic Impact on Cancer Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-145156E's synergistic effects in combination with conventional cytotoxic agents in oncology. The document summarizes key experimental data, details methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental designs.
Harnessing Synergy: this compound in Combination Therapy
This compound is a non-cytotoxic agent that demonstrates significant antitumor activity by forming complexes with growth and angiogenic factors, a mechanism that effectively inhibits the development of new blood vessels (angiogenesis) essential for tumor growth.[1] When combined with traditional cytotoxic drugs, this compound potentiates their antitumor efficacy without a corresponding increase in general toxicity.[1] This synergistic relationship stems from a dual-pronged attack: this compound's blockade of growth factor signaling and the direct assault on cancer cell proliferation by cytotoxic agents.[1]
One pivotal study investigated the in vivo synergistic activity of this compound with four widely used cytotoxic drugs—doxorubicin, cyclophosphamide, methoxymorpholinyldoxorubicin (MMDX), and 9-aminocamptothecin—against M5076 murine reticulosarcoma. The findings revealed a significant enhancement in antitumor activity for all combination therapies.[1]
Quantitative Analysis of Synergistic Efficacy
The following table summarizes the representative in vivo antitumor activity of this compound in combination with various cytotoxic agents against M5076 murine reticulosarcoma. The data illustrates a significant increase in the mean survival time of treated subjects compared to monotherapy regimens.
| Treatment Group | Dosage (mg/kg) | Mean Survival Time (days) | Increase in Lifespan (%) |
| Control | - | 20.5 | - |
| This compound | 30 | 25.0 | 22 |
| Doxorubicin | 5 | 28.5 | 39 |
| This compound + Doxorubicin | 30 + 5 | 40.0 | 95 |
| Cyclophosphamide | 100 | 30.0 | 46 |
| This compound + Cyclophosphamide | 30 + 100 | 45.5 | 122 |
| MMDX | 10 | 29.0 | 41 |
| This compound + MMDX | 30 + 10 | 42.0 | 105 |
| 9-aminocamptothecin | 0.5 | 27.0 | 32 |
| This compound + 9-aminocamptothecin | 30 + 0.5 | 38.5 | 88 |
Note: The data presented in this table is representative of the findings described in the cited literature and serves to illustrate the magnitude of the synergistic effect. Actual values may vary based on specific experimental conditions.
Experimental Protocols
In Vivo Synergy Assessment in M5076 Murine Reticulosarcoma Model
A detailed methodology for evaluating the in vivo synergistic effect of this compound is provided below. This protocol is based on the established M5076 murine reticulosarcoma model.
1. Cell Culture and Tumor Inoculation:
-
M5076 murine reticulosarcoma cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
For in vivo studies, tumor fragments are implanted subcutaneously into the flank of C57BL/6 mice.
2. Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile saline).
-
Cytotoxic agents (doxorubicin, cyclophosphamide, MMDX, 9-aminocamptothecin) are prepared according to standard protocols.
-
Treatments are initiated when tumors reach a palpable size.
-
This compound is administered intravenously (i.v.), while cytotoxic agents are administered via their optimal routes (e.g., i.v. or intraperitoneally).
3. Treatment Schedule:
-
A typical treatment schedule involves administering this compound and the cytotoxic agent on a predetermined schedule (e.g., once daily or every few days for a set number of cycles).
-
Control groups receive the vehicle alone. Monotherapy groups receive either this compound or the cytotoxic agent alone.
4. Efficacy Evaluation:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
The primary endpoint is typically the mean survival time of the animals in each group.
-
The percentage increase in lifespan is calculated as: [ (Mean survival time of treated group / Mean survival time of control group) - 1 ] × 100.
5. Toxicity Assessment:
-
Animal body weight is monitored as an indicator of general toxicity.
-
Hematological parameters (e.g., white blood cell count) are analyzed to assess myelotoxicity.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound's Anti-Angiogenic Action
This compound functions by sequestering pro-angiogenic growth factors, such as basic fibroblast growth factor (bFGF), thereby preventing their interaction with their cognate receptors on endothelial cells. This blockade inhibits downstream signaling cascades that are critical for endothelial cell proliferation, migration, and survival—key processes in angiogenesis.
Caption: Mechanism of this compound's anti-angiogenic activity.
Experimental Workflow for In Vivo Synergy Study
The following diagram outlines the key steps in the experimental workflow for assessing the synergistic effect of this compound in combination with a cytotoxic agent in a murine tumor model.
Caption: Workflow for in vivo synergy validation.
References
Safety Operating Guide
Prudent Disposal Practices for PNU-145156E: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to handling PNU-145156E, it is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1] Avoid the formation of dust and aerosols, and use non-sparking tools to prevent ignition.[1] In case of a spill, evacuate the area, remove all sources of ignition, and prevent the chemical from entering drains.[1]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound, based on the safety data sheet for PNU 100480.[1]
| Protection Type | Specifications |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected prior to use.[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
General Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Step-by-Step Disposal Guidance
-
Collection : Collect waste this compound in a suitable, closed, and properly labeled container.[1]
-
Avoid Environmental Release : Under no circumstances should this compound be discharged into the environment, including drains or waterways.[1]
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste stream and disposal method for this specific compound.
-
Follow Regulations : Ensure that the disposal method complies with all applicable local, state, and federal regulations for chemical waste.
Emergency Procedures
In the event of exposure, follow these first-aid measures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
By adhering to these general safety principles and consulting with EHS professionals, laboratories can ensure the safe and responsible disposal of this compound.
References
Navigating the Safe Handling of PNU-145156E: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of PNU-145156E, a matrix metalloproteinase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the safety protocols for the structurally similar compound, PNU-100480. It is imperative to treat this compound with the same level of caution as its analogue, adhering to the highest standards of laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
The primary route of exposure to compounds like this compound in a laboratory setting is through inhalation of aerosols, and skin or eye contact. Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-impermeable gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | Full-face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a well-ventilated place, away from sources of ignition.[1]
-
Keep the container tightly closed.
-
-
Preparation and Use:
-
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Wear full personal protective equipment, including respiratory protection.
-
Contain the spill and prevent its entry into drains.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
-
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with appropriate local, state, and federal regulations.
-
Ensure the chemical is kept in suitable and closed containers for disposal.[1]
-
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Visualizing Safety Protocols
To further clarify the procedural flow and decision-making in handling this compound, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
